Product packaging for NU6140(Cat. No.:CAS No. 444723-13-1)

NU6140

Katalognummer: B1677024
CAS-Nummer: 444723-13-1
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: XHEQSRJCJTWWAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

NU6140 is a cyclin-dependent kinase 2 (cdk2) inhibitor;  induces cell-cycle arrest at the G2-M phase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N6O2 B1677024 NU6140 CAS No. 444723-13-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEQSRJCJTWWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436732
Record name Cdk2 Inhibitor IV, NU6140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444723-13-1
Record name 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cdk2 Inhibitor IV, NU6140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of NU6140: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a potent, cell-permeable, purine-based small molecule inhibitor with a multi-targeted profile, primarily recognized for its activity against cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3][4] Initially identified as a selective inhibitor of CDK2, further studies have revealed its potent inhibition of Aurora A and Aurora B kinases.[1][2] This dual activity on key regulators of cell cycle progression and mitosis makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This guide provides a detailed examination of the molecular mechanism of this compound, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of CDK2 and Aurora Kinases

This compound exerts its biological effects primarily by acting as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[5][6][7] This binding prevents the phosphorylation of downstream substrates, leading to the disruption of critical cellular processes.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2, a member of the serine/threonine protein kinase family, plays a crucial role in regulating the G1/S phase transition and S phase progression of the cell cycle.[2][8] this compound is a selective inhibitor of the CDK2-cyclin A complex.[1][9] By inhibiting CDK2, this compound prevents the phosphorylation of key substrates required for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest, primarily at the G2/M phase.[2][3][8][10]

Inhibition of Aurora Kinases A and B

In addition to its effects on CDKs, this compound is a potent inhibitor of Aurora kinases A and B, with IC50 values in the nanomolar range.[1][2][3][4] These kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora kinases by this compound disrupts these processes, contributing to the G2/M phase arrest and induction of apoptosis.[3]

Induction of Apoptosis and Downregulation of Survivin

A significant consequence of this compound treatment is the induction of apoptosis, or programmed cell death.[2][8][10] This is mediated, in part, by the increased catalytic activity of caspase-9 and caspase-3.[1][10] A key mechanism underlying the pro-apoptotic effect of this compound is the downregulation of the anti-apoptotic protein survivin.[3][4][10] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and its suppression by this compound sensitizes cancer cells to apoptotic stimuli.[10][11] This effect is particularly notable in the potentiation of paclitaxel-induced apoptosis.[10][11]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against a panel of kinases has been determined through various in vitro kinase assays. The data is summarized in the tables below.

Target KinaseIC50 Value (µM)Reference(s)
CDK2/cyclin A0.41[1][9]
CDK20.42 - 1.1[3][4]
Aurora A0.067[1][2][3][4]
Aurora B0.035[1][2][3][4]
CDK1/cyclin B6.6[1]
CDK4/cyclin D0.94 - 5.5[1][3][4]
CDK5/p2515[1]
CDK7/cyclin H3.9[1]

Table 1: IC50 Values of this compound against Various Kinases. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its primary and secondary kinase targets.

ParameterValue (nM)MethodReference(s)
Kd for CDK2800Surface Plasmon Resonance (SPR)[5][7]

Table 2: Binding Affinity of this compound. This table presents the dissociation constant (Kd) of this compound for CDK2, indicating a strong binding affinity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.

NU6140_Mechanism_of_Action cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects cluster_molecular_outcomes Molecular Outcomes This compound This compound CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA Inhibits Aurora_A Aurora A This compound->Aurora_A Inhibits Aurora_B Aurora B This compound->Aurora_B Inhibits Survivin Survivin Downregulation This compound->Survivin Causes G2M_Arrest G2/M Phase Arrest CDK2_CyclinA->G2M_Arrest Leads to Aurora_A->G2M_Arrest Leads to Aurora_B->G2M_Arrest Leads to Apoptosis Apoptosis Induction Survivin->Apoptosis Inhibition leads to Caspase_Activation Caspase-9 & -3 Activation Survivin->Caspase_Activation Inhibits Caspase_Activation->Apoptosis Drives

Caption: this compound Signaling Pathway.

Experimental_Workflow_for_Kinase_Inhibitor Start Start: Compound Synthesis (this compound) Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Proliferation->Apoptosis_Assay End End: Mechanism Elucidation Cell_Cycle->End Western_Blot Western Blot (e.g., for Survivin) Apoptosis_Assay->Western_Blot Western_Blot->End

Caption: Experimental Workflow for this compound.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent kinase assay that measures ADP formed from a kinase reaction.

Materials:

  • CDK2/Cyclin A2 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]

  • Substrate (e.g., Histone H1)

  • ATP

  • This compound (or other inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plate

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add 1 µl of the this compound dilution or vehicle control (e.g., 5% DMSO).[12]

  • Add 2 µl of the CDK2/Cyclin A2 enzyme solution to each well.[12]

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction.[12]

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[12]

  • Incubate at room temperature for 40 minutes.[12]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

  • Incubate at room temperature for 30 minutes.[12]

  • Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.[13]

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13][14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each sample.[13]

  • Analyze the samples by flow cytometry within one hour.[13]

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Conclusion

This compound is a multi-kinase inhibitor that primarily targets CDK2 and Aurora kinases A and B. Its mechanism of action involves ATP-competitive inhibition of these kinases, leading to G2/M phase cell cycle arrest and the induction of apoptosis. A key feature of its pro-apoptotic activity is the downregulation of the anti-apoptotic protein survivin. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers utilizing this compound to investigate cell cycle control and cancer therapeutics.

References

NU6140: A Technical Guide to a Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NU6140, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound serves as a critical tool in cell cycle research and holds potential for therapeutic development in oncology. This guide details its mechanism of action, selectivity profile, cellular effects, and the experimental protocols used for its characterization.

Introduction: The Role of CDK2 and the Emergence of this compound

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[1] The activity of these kinases is dependent on their association with regulatory cyclin subunits.[1] Specifically, the CDK2-cyclin E and CDK2-cyclin A complexes are crucial for the G1/S transition and S-phase progression. Aberrant CDK2 activity is a hallmark of many human cancers, making it a prime target for anticancer therapies.[1][2]

This compound is a purine-based small molecule inhibitor that has demonstrated high selectivity for CDK2.[1][3] It has been instrumental in elucidating the cellular consequences of CDK2 inhibition and shows promise in potentiating the effects of other chemotherapeutic agents.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. Structural and biophysical studies have confirmed that this compound binds directly to the ATP-binding pocket of CDK2.[2][4] This binding event prevents the kinase from transferring a phosphate (B84403) group from ATP to its substrate proteins, thereby inhibiting its catalytic activity and halting cell cycle progression. Co-crystal structures reveal that this compound forms hydrogen bonds with key residues in the active site, including Glu81 and Leu83, and a water-mediated hydrogen bond with Asp145.[2][4]

Quantitative Inhibitory and Binding Data

The potency and selectivity of this compound have been quantified through various biochemical and biophysical assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of this compound
Target KinaseIC50 ValueFold Selectivity vs. CDK2-Cyclin A
CDK2-Cyclin A 0.41 µM - 0.42 µM [5]-
CDK40.94 µM~2.3-fold
CDK4-Cyclin D5.5 µM[5]~13.4-fold
CDK1-Cyclin B6.6 µM[5]~16.1-fold
CDK7-Cyclin H3.9 µM[5]~9.5-fold
CDK5-p2515 µM[5]~36.6-fold
Aurora A67 nM (0.067 µM)[5]N/A (More potent)
Aurora B35 nM (0.035 µM)[5]N/A (More potent)

Note: While selective over other CDKs, this compound is a potent inhibitor of Aurora kinases A and B.[5]

Table 2: Binding Affinity Data for this compound and CDK2
MethodParameterValue
Surface Plasmon Resonance (SPR)Dissociation Constant (Kd)800 nM[2][4]

Signaling Pathways and Logical Frameworks

The following diagrams illustrate the mechanism of this compound and its selectivity.

CDK2_Pathway cluster_G1S G1/S Transition cluster_S S/G2 Phase CyclinE Cyclin E Complex_E CDK2/Cyclin E Complex CyclinE->Complex_E CDK2_E CDK2 CDK2_E->Complex_E G1_S_Transition G1/S Phase Progression Complex_E->G1_S_Transition CyclinA Cyclin A Complex_A CDK2/Cyclin A Complex CyclinA->Complex_A CDK2_A CDK2 CDK2_A->Complex_A S_Phase S Phase Progression Complex_A->S_Phase Arrest G2 Phase Arrest Complex_A->Arrest This compound This compound This compound->Complex_A Inhibits

Caption: CDK2 pathway inhibition by this compound leading to cell cycle arrest.

Selectivity_Profile cluster_high High Potency (IC50 < 1 µM) cluster_low Lower Potency (IC50 > 1 µM) This compound This compound CDK2 CDK2-Cyclin A (0.41 µM) This compound->CDK2 Inhibits AuroraB Aurora B (35 nM) This compound->AuroraB Inhibits AuroraA Aurora A (67 nM) This compound->AuroraA Inhibits CDK1 CDK1-Cyclin B (6.6 µM) This compound->CDK1 Weakly Inhibits CDK4 CDK4-Cyclin D (5.5 µM) This compound->CDK4 Weakly Inhibits CDK7 CDK7-Cyclin H (3.9 µM) This compound->CDK7 Weakly Inhibits CDK5 CDK5-p25 (15 µM) This compound->CDK5 Weakly Inhibits

Caption: Logical representation of this compound's kinase selectivity profile.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for measuring the concentration of this compound required to inhibit 50% of kinase activity.

  • Reagents & Materials:

    • Recombinant active kinase (e.g., CDK2/Cyclin A).

    • Kinase-specific substrate (e.g., Histone H1).

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™).

    • This compound stock solution (in DMSO).

    • Kinase reaction buffer.

    • 96-well plates.

    • Apparatus for detecting signal (e.g., scintillation counter or luminometer).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

    • In a 96-well plate, add the kinase and the this compound dilutions (or DMSO for control).

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Terminate the reaction.

    • Quantify the amount of substrate phosphorylation. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For ADP-Glo™, luminescence is measured, which correlates with ADP production.

    • Plot the percentage of kinase activity against the logarithm of this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_kinase Add Kinase and Inhibitor to 96-well Plate prep_inhibitor->add_kinase initiate_rxn Initiate Reaction with Substrate and ATP add_kinase->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate terminate_rxn Terminate Reaction incubate->terminate_rxn quantify Quantify Signal (e.g., Radioactivity, Luminescence) terminate_rxn->quantify analyze Plot Data and Calculate IC50 quantify->analyze end_node End analyze->end_node

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle phase distribution.

  • Reagents & Materials:

    • Cell line of interest (e.g., HeLa, H9).[1][3]

    • This compound.

    • Cell culture medium and supplements.

    • Phosphate-buffered saline (PBS).

    • 70% Ethanol (B145695) (ice-cold) for fixation.[3][6]

    • Propidium Iodide (PI) staining solution.[6]

    • RNase A.[6]

    • Flow cytometer.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a desired duration (e.g., 24-48 hours).

    • Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. PI stains DNA, while RNase A prevents the staining of double-stranded RNA.[6]

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer. The DNA content (measured by PI fluorescence) allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol determines the on-rate, off-rate, and overall affinity (Kd) of this compound for CDK2.

  • Reagents & Materials:

    • SPR instrument.

    • Sensor chip (e.g., CM5).

    • Purified CDK2 protein.

    • This compound.

    • Amine coupling kit for protein immobilization.

    • Running buffer (e.g., HBS-EP).

  • Procedure:

    • Immobilize the purified CDK2 protein onto the sensor chip surface via amine coupling.

    • Prepare a series of this compound concentrations in the running buffer.

    • Inject the this compound solutions sequentially over the sensor surface, from lowest to highest concentration. This is the 'association' phase.

    • After each injection, flow the running buffer over the chip to allow the inhibitor to dissociate. This is the 'dissociation' phase.

    • A reference channel (without immobilized protein) is used to subtract non-specific binding.

    • The binding events are measured in real-time as a change in response units (RU).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Effects of this compound

  • Cell Cycle Arrest: this compound consistently induces cell cycle arrest, primarily in the G2 phase.[1][3][7] In human embryonic stem (hES) and embryonal carcinoma (hEC) cells, treatment with this compound leads to an accumulation of cells in G2 and inhibits their entry into the M phase.[3][7]

  • Induction of Apoptosis: The inhibitor enhances apoptosis in various cancer cell lines.[1][5] This effect is partly attributed to the downregulation of anti-apoptotic proteins like survivin.

  • Potentiation of Chemotherapy: this compound has been shown to significantly potentiate the apoptotic effects of taxol (paclitaxel) in HeLa cervical carcinoma cells.[1]

  • Effects on Pluripotency: In hES and hEC cells, this compound treatment leads to a decrease in the expression of key pluripotency markers such as NANOG, OCT4, and SOX2.[1][3][7]

Conclusion

This compound is a well-characterized, selective inhibitor of CDK2 with a clear mechanism of action. While it also potently inhibits Aurora kinases, its selectivity over other CDKs makes it a valuable tool for dissecting the specific roles of CDK2 in cell cycle control and proliferation. The quantitative data and established protocols detailed in this guide provide a solid foundation for researchers utilizing this compound to investigate cancer biology and develop novel therapeutic strategies.

References

NU6140's Effect on Aurora Kinase A and B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the effects of the small molecule inhibitor NU6140 on Aurora kinase A and Aurora kinase B. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell cycle regulation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Quantitative Inhibition Data

This compound is a multi-kinase inhibitor, initially identified as a selective inhibitor of cyclin-dependent kinase 2 (CDK2)-cyclin A.[1] However, it also demonstrates potent inhibitory activity against Aurora kinase A and Aurora kinase B. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against these kinases.

Target KinaseIC50 (nM)Primary Reference
Aurora Kinase B35[1]
Aurora Kinase A67[1]
CDK2-cyclin A410[1]
CDK1-cyclin B6600[1]
CDK4-cyclin D5500[1]
CDK5-p2515000[1]
CDK7-cyclin H3900[1]

Table 1: In vitro IC50 values of this compound for Aurora kinases and various Cyclin-Dependent Kinases.

Experimental Protocols

The determination of the inhibitory activity of this compound on Aurora kinases involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the IC50 value of an inhibitor against purified Aurora kinases. This can be achieved through radiometric or luminescence-based assays.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant Aurora kinase A and B.

Materials:

  • Recombinant active Aurora kinase A or Aurora kinase B enzyme

  • Kinase substrate (e.g., inactive histone H3 for Aurora B, Myelin Basic Protein for Aurora A)[2]

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[2]

  • ATP (radiolabeled [γ-33P]ATP for radiometric assay, or unlabeled ATP for luminescence assay)

  • This compound stock solution (in DMSO)

  • 96-well or 384-well plates

  • For radiometric assay: P81 phosphocellulose paper, phosphoric acid wash solution, scintillation counter.

  • For luminescence assay: ADP-Glo™ Kinase Assay kit (Promega) or similar, luminometer.[3][4]

Procedure (Luminescence-based - ADP-Glo™):

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution containing the kinase substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[4]

    • Add 2 µL of recombinant Aurora kinase A or B to each well.[4]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[4]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[2][4]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Serial Dilutions of this compound Serial Dilutions of this compound Incubate at 30°C Incubate at 30°C Serial Dilutions of this compound->Incubate at 30°C Add to plate Kinase/Substrate/ATP Mix Kinase/Substrate/ATP Mix Kinase/Substrate/ATP Mix->Incubate at 30°C Add to plate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubate at 30°C->Add ADP-Glo™ Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo™ Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

In Vitro Kinase Assay Workflow.
Cellular Assay for Aurora B Inhibition: Histone H3 Phosphorylation

This protocol describes a method to assess the in-cell activity of this compound by measuring the phosphorylation of a key downstream substrate of Aurora B, histone H3 at serine 10 (pH3-S10).

Objective: To determine the effect of this compound on the phosphorylation of histone H3 at Ser10 in a cellular context.

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Nocodazole (B1683961) (optional, to enrich for mitotic cells)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (or a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a DMSO-treated control.

    • (Optional) Co-treat with a mitotic arresting agent like nocodazole for the final hours of incubation to increase the mitotic index.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal. The reduction in the normalized signal in this compound-treated cells compared to the control indicates the inhibition of Aurora B activity.

Signaling Pathways and Effects of this compound

Aurora Kinase A Signaling

Aurora kinase A plays a crucial role in the G2 and M phases of the cell cycle. Its primary functions include centrosome maturation and separation, and the assembly of the bipolar mitotic spindle.[5] The activity of Aurora A is tightly regulated, involving phosphorylation at Threonine 288 in its activation loop and interaction with co-activators such as TPX2.[6] Aurora A also has oncogenic roles, including the stabilization of the N-Myc oncoprotein, protecting it from proteasomal degradation.[7][8]

Inhibition of Aurora A by this compound is expected to disrupt these processes, leading to defects in spindle formation and mitotic arrest.

G cluster_aurora_a Aurora A Signaling TPX2 TPX2 Aurora_A Aurora A TPX2->Aurora_A activates P_Aurora_A p-Aurora A (Thr288) (Active) Aurora_A->P_Aurora_A autophosphorylation Centrosome_Maturation Centrosome Maturation & Spindle Assembly P_Aurora_A->Centrosome_Maturation N_Myc_Stabilization N-Myc Stabilization P_Aurora_A->N_Myc_Stabilization This compound This compound This compound->P_Aurora_A inhibits

Aurora A Signaling Pathway and Inhibition by this compound.
Aurora Kinase B Signaling

Aurora kinase B is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[9] The CPC localizes to centromeres and the central spindle during mitosis. Aurora B's critical functions include ensuring proper chromosome condensation, correcting kinetochore-microtubule attachments, and overseeing cytokinesis.[2][9] A primary and well-characterized substrate of Aurora B is histone H3, which it phosphorylates at Serine 10 (H3S10ph), a modification essential for chromosome condensation and segregation.[9][10]

Inhibition of Aurora B by this compound leads to a failure in these critical mitotic events. The cellular consequences include a decrease in histone H3 phosphorylation, leading to G2/M cell cycle arrest, a failure of cytokinesis resulting in endoreduplication (cells with >4N DNA content), and ultimately, apoptosis.[1][2][11]

G cluster_aurora_b Aurora B Signaling cluster_consequences Cellular Consequences of Inhibition CPC Chromosomal Passenger Complex (INCENP, Survivin, Borealin) Aurora_B Aurora B CPC->Aurora_B activates Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates G2M_Arrest G2/M Arrest Endoreduplication Endoreduplication Apoptosis Apoptosis p_Histone_H3 p-Histone H3 (Ser10) Histone_H3->p_Histone_H3 Chromosome_Segregation Chromosome Segregation & Cytokinesis p_Histone_H3->Chromosome_Segregation This compound This compound This compound->Aurora_B inhibits This compound->G2M_Arrest This compound->Endoreduplication This compound->Apoptosis

Aurora B Signaling and Consequences of this compound Inhibition.

Summary and Conclusion

This compound is a potent inhibitor of both Aurora kinase A and Aurora kinase B, with a slightly higher potency for Aurora B. Its inhibitory activity can be robustly quantified using standard in vitro kinase assays and confirmed in cellular models by monitoring the phosphorylation status of downstream substrates like histone H3. The inhibition of Aurora kinases by this compound disrupts critical mitotic processes, leading to cell cycle arrest and apoptosis, highlighting its potential as a tool for cancer research and as a scaffold for the development of more selective anti-cancer therapeutics. Given its multi-kinase nature, it is crucial for researchers to consider its effects on CDKs when interpreting experimental results.

References

Understanding the Downstream Targets of NU6140: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound also exhibits significant inhibitory activity against Aurora kinases A and B, serine/threonine kinases that play critical roles in mitosis. This multi-targeted profile results in a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the downstream targets of this compound, detailing the molecular mechanisms, experimental validation, and key signaling pathways involved.

Quantitative Data on this compound Kinase Inhibition

The inhibitory activity of this compound has been quantified against several key kinases, demonstrating its selectivity and potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (µM)
CDK2/cyclin A0.41[2]
Aurora Kinase A0.067[2]
Aurora Kinase B0.035[2]
CDK1/cyclin B6.6[2]
CDK4/cyclin D15.5[2]
CDK5/p2515[2]

Core Downstream Effects of this compound

The inhibition of CDK2 and Aurora kinases by this compound triggers a series of downstream cellular events, primarily culminating in cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

A primary consequence of this compound treatment is the arrest of cells in the G2/M phase of the cell cycle. This effect is a direct result of the inhibition of CDK1 (to a lesser extent than CDK2) and Aurora kinases, which are essential for entry into and progression through mitosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved through the modulation of key apoptotic regulators.

Downregulation of Survivin

A critical downstream target of this compound is the inhibitor of apoptosis protein (IAP) survivin.[1] Survivin is overexpressed in most human cancers and plays a dual role in both inhibiting apoptosis and regulating mitosis. This compound treatment leads to a significant reduction in the expression of survivin. The inhibition of Aurora B kinase activity by this compound is directly linked to the destabilization and subsequent degradation of survivin.[3][4][5]

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation

CDK2 is a primary kinase responsible for the phosphorylation of the retinoblastoma (Rb) protein. Phosphorylation of Rb is a critical step for the G1/S phase transition. By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[6][7] This, in turn, maintains the sequestration of E2F transcription factors, preventing the expression of genes required for S-phase entry.

Modulation of Pluripotency Markers

In human embryonic stem (hES) cells and embryonal carcinoma (EC) cells, this compound has been shown to decrease the expression of key pluripotency markers, including NANOG, OCT4, and SOX2.[8][9] This effect is associated with the induction of apoptosis in these cell types.

Signaling Pathways Modulated by this compound

The multifaceted effects of this compound can be visualized through its impact on key signaling pathways that govern cell cycle progression and survival.

NU6140_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_targets Primary Targets cluster_downstream Downstream Effects This compound This compound CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA AuroraA Aurora Kinase A This compound->AuroraA AuroraB Aurora Kinase B This compound->AuroraB Rb pRb (Hypophosphorylated) CDK2_CyclinA->Rb | Pluripotency NANOG, OCT4, SOX2 (Downregulation) CDK2_CyclinA->Pluripotency influences G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest | Survivin Survivin (Downregulation) AuroraB->Survivin | AuroraB->G2M_Arrest | E2F E2F Sequestration Rb->E2F G1S_Arrest G1/S Arrest E2F->G1S_Arrest Apoptosis Apoptosis Survivin->Apoptosis |

Caption: Signaling pathway of this compound's downstream effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the downstream targets of this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 for cell proliferation inhibition.

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.0015–10 µM) for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC50 value.

Kinase Inhibition Assay

These assays are performed to determine the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.

  • Reaction Setup: Prepare a reaction mixture containing the purified active kinase (e.g., CDK2/cyclin A, Aurora A, Aurora B), a specific substrate (e.g., histone H1 for CDKs, myelin basic protein for Aurora kinases), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or beads to capture the phosphorylated substrate.

  • Washing: Wash the paper or beads to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • IC50 Determination: Plot the percentage of kinase inhibition against the this compound concentration to determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins following this compound treatment.

Western_Blot_Workflow A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking (e.g., 5% non-fat milk) D->E F Primary Antibody Incubation (e.g., anti-survivin, anti-pRb) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Imaging and Quantification H->I

Caption: General workflow for Western blot analysis.

Protocol for Survivin and Phospho-Rb Detection:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-survivin, rabbit anti-phospho-Rb (Ser807/811)) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis in a cell population.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Harvesting and Fixation: Harvest this compound-treated and control cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Annexin V and PI Staining):

  • Cell Harvesting: Harvest this compound-treated and control cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis Analysis (Cleaved Caspase-3 Staining):

  • Cell Harvesting, Fixation, and Permeabilization: Harvest cells, fix with a suitable fixative (e.g., paraformaldehyde), and permeabilize with a detergent-based buffer (e.g., saponin (B1150181) or methanol).[8]

  • Staining: Incubate the permeabilized cells with a fluorescently labeled antibody against cleaved caspase-3.[8]

  • Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells undergoing apoptosis.

Conclusion

This compound exerts its potent anti-cancer effects through the dual inhibition of CDK2 and Aurora kinases. This leads to a cascade of downstream events, including G2/M cell cycle arrest, induction of apoptosis through the downregulation of survivin, and inhibition of cell cycle progression via the maintenance of Rb in its active, hypophosphorylated state. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and similar multi-targeted kinase inhibitors.

References

The Role of NU6140 in Inducing Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6140 is a potent and selective purine-based inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Aberrant CDK2 activity is a common feature in many human malignancies, making it a promising target for anticancer therapy. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells. The primary mechanism involves the inhibition of CDK2, leading to a G2/M phase cell cycle arrest and subsequent downregulation of the anti-apoptotic protein survivin. This, in turn, triggers the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3. This document summarizes key quantitative data, details experimental protocols for assessing this compound-induced apoptosis, and provides visual representations of the underlying signaling pathways.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, drive the progression of the cell cycle.[1] CDK2, in particular, plays a crucial role in the G1/S and S phases of the cell cycle. Its overactivity is frequently observed in various cancers, contributing to uncontrolled cell division.[2]

This compound has emerged as a selective inhibitor of the CDK2/cyclin A complex.[3] Its purine-based structure allows for high specificity in targeting the ATP-binding pocket of CDK2.[2] By inhibiting CDK2, this compound effectively halts cell cycle progression and, as this guide will detail, steers cancer cells towards programmed cell death, or apoptosis.

Mechanism of Action of this compound

The primary mechanism of action of this compound in inducing apoptosis is its inhibition of CDK2. This initial event triggers a cascade of downstream effects, culminating in the activation of the cell's apoptotic machinery.

Inhibition of Cyclin-Dependent Kinases

This compound is a selective inhibitor of the CDK2/cyclin A complex, with a reported IC50 (half-maximal inhibitory concentration) of 0.41 μM.[3][4] Its selectivity for CDK2 is 10- to 36-fold higher than for other CDKs.[4] this compound also demonstrates potent inhibition of Aurora A and Aurora B kinases, with IC50 values of 67 nM and 35 nM, respectively.[4]

Cell Cycle Arrest at G2/M Phase

A direct consequence of CDK2 inhibition by this compound is the arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This has been observed in various cancer cell lines, including HeLa cervical carcinoma cells.[1][2] This G2/M arrest prevents the cells from entering mitosis, a crucial step for cell division.

Downregulation of Survivin

A key event following G2/M arrest by this compound is the significant downregulation of the anti-apoptotic protein, survivin.[3][4] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in both cell division and inhibition of apoptosis.[3] Its expression is often elevated in cancer cells, contributing to their survival and resistance to therapy. The downregulation of survivin by this compound is a critical step in sensitizing cancer cells to apoptosis.

Activation of the Intrinsic Apoptotic Pathway

The decrease in survivin levels leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the activation of initiator caspase-9, followed by the activation of the executioner caspase-3.[5] Caspase-3 then cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the inhibitory and apoptotic effects of this compound.

Table 1: Inhibitory Activity of this compound against Various Cyclin-Dependent Kinases. [4]

Kinase ComplexIC50 (μM)
CDK2-cyclin A0.41 ± 0.05
CDK1-cyclin B6.6 ± 1.1
CDK4-cyclin D5.5 ± 1.1
CDK5-p2515 ± 4
CDK7-cyclin H3.9 ± 0.5

Table 2: Apoptotic Response in HeLa Cells Treated with Paclitaxel in Combination with this compound. [5]

TreatmentPercentage of Apoptotic Cells (%)
Paclitaxel + this compound86 ± 11
Paclitaxel + Purvalanol A37 ± 8

Signaling Pathways and Visualizations

The signaling pathway from this compound-mediated CDK2 inhibition to apoptosis is a multi-step process. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.

NU6140_Apoptosis_Pathway This compound This compound CDK2 CDK2/Cyclin A This compound->CDK2 Inhibition G2M_Arrest G2/M Phase Arrest CDK2->G2M_Arrest Progression Survivin Survivin (Anti-apoptotic) G2M_Arrest->Survivin Downregulation Caspase9 Caspase-9 (Initiator) Survivin->Caspase9 Inhibition Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

This compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Cell Cycle Analysis CancerCells Cancer Cell Lines (e.g., HeLa, Ovarian) Treatment Treat with this compound (Dose-response & Time-course) CancerCells->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV CaspaseAssay Caspase-3/9 Activity Assay Treatment->CaspaseAssay WesternBlot Western Blot (Survivin Expression) Treatment->WesternBlot CellCycle Propidium (B1200493) Iodide Staining (Flow Cytometry) Treatment->CellCycle

General experimental workflow for studying this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment
  • Cell Lines: HeLa (cervical cancer), OAW42 (ovarian cancer), and other relevant cancer cell lines.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours) to perform dose-response and time-course analyses. A DMSO-treated control group should always be included.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure only DNA is stained. Incubate for 30 minutes at 37°C.

  • PI Staining: Add propidium iodide staining solution to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Survivin Expression

This technique is used to quantify the levels of survivin protein.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin (e.g., rabbit anti-survivin, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH should be used as a loading control.

Caspase-3/9 Activity Assay

Fluorometric or colorimetric assays can be used to measure the activity of caspase-3 and -9.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit.

  • Substrate Addition: Add the specific fluorogenic or colorimetric substrate for caspase-3 or caspase-9 to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers with dysregulated CDK2 activity. Its ability to induce apoptosis through a well-defined pathway involving G2/M cell cycle arrest and downregulation of survivin provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the anticancer properties of this compound and similar CDK inhibitors. Further investigation into the efficacy of this compound as a single agent and in combination with other chemotherapeutics across a broader range of cancer types is warranted.

References

An In-depth Technical Guide to NU6140: A Potent Inhibitor of Cyclin-Dependent and Aurora Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a synthetic, purine-based small molecule inhibitor with significant activity against key regulators of the cell cycle, primarily Cyclin-Dependent Kinase 2 (CDK2).[1] It has emerged as a valuable tool in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound, along with detailed methodologies for key experimental procedures.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 4-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-diethylbenzamide, is a well-characterized compound with a defined molecular structure. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name 4-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-diethylbenzamide
CAS Number 444723-13-1
Chemical Formula C₂₃H₃₀N₆O₂
Molecular Weight 422.53 g/mol
SMILES CCN(CC)C(=O)c1ccc(Nc2nc3c(c(OCC4CCCCC4)n2)ncn3)cc1
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Pharmacological Properties

This compound is a potent and selective inhibitor of CDK2, and it also exhibits significant activity against Aurora Kinases A and B. Its inhibitory activity against a panel of kinases highlights its selectivity profile.

Kinase Inhibitory Activity
Kinase TargetIC₅₀ (µM)
CDK2/cyclin A 0.41
Aurora A 0.067
Aurora B 0.035
CDK1/cyclin B 6.6
CDK4/cyclin D1 5.5
CDK5/p25 15
CDK7/cyclin H 3.9
Cellular Effects
Cellular ProcessEffect
Cell Cycle Induces G2/M phase arrest.[1]
Apoptosis Induces apoptosis, characterized by an increase in the sub-G1 cell population and activation of caspases.[2]
Survivin Downregulates the expression of the anti-apoptotic protein survivin.
Pluripotency In human embryonic stem cells, treatment with this compound leads to apoptosis and a decrease in the expression of pluripotency markers.[3]

Mechanism of Action

This compound exerts its primary anti-proliferative effects by inhibiting the kinase activity of CDK2. CDK2 is a key regulator of the G1/S and S phases of the cell cycle. By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of downstream substrates, such as Retinoblastoma protein (Rb), which are essential for cell cycle progression. This inhibition leads to a halt in the cell cycle at the G2/M checkpoint.

Furthermore, this compound's potent inhibition of Aurora kinases A and B contributes to its anti-cancer effects. Aurora kinases are crucial for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of these kinases leads to mitotic defects and ultimately apoptosis. The downregulation of survivin, an inhibitor of apoptosis that is also regulated by the CDK and Aurora kinase pathways, further sensitizes cancer cells to programmed cell death.

NU6140_Mechanism_of_Action cluster_cdk2 CDK2 Pathway cluster_aurora Aurora Kinase Pathway cluster_apoptosis Apoptosis Pathway This compound This compound CDK2 CDK2/ Cyclin A/E This compound->CDK2 inhibits Aurora Aurora A/B Kinases This compound->Aurora inhibits Survivin Survivin This compound->Survivin downregulates Rb Rb Phosphorylation CDK2->Rb phosphorylates CDK2->Survivin regulates G1_S_Progression G1/S Phase Progression Rb->G1_S_Progression promotes Mitosis Mitotic Progression Aurora->Mitosis regulates Aurora->Survivin regulates Apoptosis Apoptosis Survivin->Apoptosis inhibits Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - Kinase/Substrate/ATP master mix start->reagent_prep reaction_setup Set up Kinase Reaction: - Add this compound/vehicle to plate - Add master mix to initiate reagent_prep->reaction_setup incubation1 Incubate at 30°C reaction_setup->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent incubation1->adp_glo_reagent incubation2 Incubate at Room Temperature adp_glo_reagent->incubation2 kinase_detection_reagent Add Kinase Detection Reagent incubation2->kinase_detection_reagent incubation3 Incubate at Room Temperature (Dark) kinase_detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀ read_luminescence->data_analysis end End data_analysis->end

References

The Discovery and Development of NU6140: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6140 is a synthetic purine-based small molecule inhibitor targeting key regulators of the cell cycle. Primarily recognized as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it also exhibits potent activity against Aurora Kinases A and B. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central to the control of cell cycle progression.[1] The aberrant activity of CDKs is a frequent event in tumorigenesis, making them attractive targets for anticancer therapies.[1] this compound emerged from research into purine-based analogues as potent and selective inhibitors of CDKs.[1] This document details the key findings related to the development of this compound.

Discovery and Structure

This compound, with the chemical name 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, was identified as a potent CDK inhibitor. While a detailed, publicly available structure-activity relationship (SAR) study specifically for this compound is not readily accessible, its development is rooted in the exploration of purine (B94841) scaffolds, a common motif in kinase inhibitors due to their structural similarity to the adenosine (B11128) of ATP.

Mechanism of Action

This compound exerts its primary anticancer effects by competitively inhibiting the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates that are essential for cell cycle progression.[2] It demonstrates selectivity for the CDK2/cyclin A complex.[3] Beyond its effects on CDKs, this compound is also a potent inhibitor of Aurora kinases A and B, which are crucial for mitotic progression.[3]

Signaling Pathway

The following diagram illustrates the key signaling pathways affected by this compound.

NU6140_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Progression cluster_Aurora Mitosis Regulation CDK2 CDK2 pRb pRb CDK2->pRb phosphorylates CyclinE Cyclin E CyclinE->CDK2 E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK2_A CDK2 G2_M_Substrates G2/M Substrates CDK2_A->G2_M_Substrates phosphorylates CyclinA Cyclin A CyclinA->CDK2_A Mitosis Mitosis G2_M_Substrates->Mitosis promotes AuroraAB Aurora A/B Mitotic_Spindle Mitotic Spindle Formation AuroraAB->Mitotic_Spindle Cytokinesis Cytokinesis AuroraAB->Cytokinesis This compound This compound This compound->CDK2 inhibits This compound->CDK2_A inhibits This compound->AuroraAB inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cluster_results Results start Seed Cancer Cells treatment Treat with this compound (or Vehicle) start->treatment cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V / Cleaved Caspase-3) treatment->apoptosis clonogenic Clonogenic Survival Assay treatment->clonogenic flow_cytometry Flow Cytometry cell_cycle->flow_cytometry apoptosis->flow_cytometry microscopy Microscopy apoptosis->microscopy colony_counting Colony Counting clonogenic->colony_counting g2m_arrest G2/M Arrest flow_cytometry->g2m_arrest apoptosis_induction Apoptosis Induction flow_cytometry->apoptosis_induction microscopy->apoptosis_induction survival_inhibition Inhibition of Cell Survival colony_counting->survival_inhibition Synergism_Logic cluster_effects Paclitaxel Paclitaxel Mitotic_Arrest Mitotic Arrest Paclitaxel->Mitotic_Arrest This compound This compound Survivin_Inhibition Survivin Inhibition This compound->Survivin_Inhibition Synergistic_Apoptosis Synergistic Apoptosis Mitotic_Arrest->Synergistic_Apoptosis Survivin_Inhibition->Synergistic_Apoptosis

References

The Impact of NU6140 on Pluripotency Markers NANOG and OCT4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NU6140, a potent cyclin-dependent kinase 2 (CDK2) inhibitor, on the core pluripotency transcription factors NANOG and OCT4. Understanding the interplay between cell cycle regulation and the maintenance of pluripotency is critical for advancements in regenerative medicine and the development of novel therapeutic strategies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.

Introduction: The Link Between Cell Cycle and Pluripotency

Pluripotency, the ability of stem cells to differentiate into all cell types of the three primary germ layers, is orchestrated by a core transcriptional network, with NANOG and OCT4 being central players.[1][2] The cell cycle machinery is intrinsically linked to the maintenance of this pluripotent state.[3][4] Cyclin-dependent kinases (CDKs), as key regulators of cell cycle progression, have emerged as significant modulators of stem cell fate.[5][6]

This compound is a small molecule inhibitor that primarily targets the CDK2/cyclin A complex, a key driver of the G1/S and S phases of the cell cycle.[5] By modulating CDK2 activity, this compound provides a valuable tool to investigate the downstream effects on the expression of pluripotency markers and subsequent cell fate decisions.

Mechanism of Action: How this compound Influences Pluripotency

This compound exerts its effects by inhibiting CDK2, which leads to cell cycle arrest, primarily at the G2/M phase in human embryonic stem (hES) cells and embryonal carcinoma (hEC) cells.[5][6] This disruption of the normal cell cycle progression has a direct impact on the transcriptional network that maintains pluripotency. The proposed mechanism involves the alteration of signaling pathways that regulate the expression of key transcription factors.

NU6140_Signaling_Pathway This compound This compound CDK2_CyclinA CDK2/Cyclin A Complex This compound->CDK2_CyclinA Inhibits Differentiation Differentiation This compound->Differentiation Promotes CellCycle Cell Cycle Progression (G2/M Arrest) CDK2_CyclinA->CellCycle Promotes PluripotencyNetwork Pluripotency Transcriptional Network CellCycle->PluripotencyNetwork Maintains CellCycle->Differentiation Inhibits NANOG NANOG PluripotencyNetwork->NANOG Regulates OCT4 OCT4 PluripotencyNetwork->OCT4 Regulates NANOG->PluripotencyNetwork OCT4->PluripotencyNetwork

Caption: Proposed signaling pathway of this compound's impact on pluripotency.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the expression of NANOG and OCT4 in human embryonic stem cells (H9) and human embryonal carcinoma cells (2102Ep). Data is derived from flow cytometric analysis following treatment with 10 µM this compound for 24 hours.

Table 1: Effect of this compound on NANOG and OCT4 Expression in H9 hES Cells

Treatment% NANOG Positive Cells% OCT4 Positive Cells% NANOG/OCT4 Co-expressing Cells
Control (Untreated)85.6 ± 2.592.3 ± 1.883.4 ± 3.1
10 µM this compound62.1 ± 4.178.5 ± 3.755.2 ± 4.5
Fold Change -1.38 -1.18 -1.51

Table 2: Effect of this compound on NANOG and OCT4 Expression in 2102Ep hEC Cells

Treatment% NANOG Positive Cells% OCT4 Positive Cells% NANOG/OCT4 Co-expressing Cells
Control (Untreated)79.8 ± 3.988.1 ± 2.776.5 ± 4.2
10 µM this compound68.2 ± 5.381.4 ± 3.963.7 ± 5.1
Fold Change -1.17 -1.08 -1.20

The data clearly indicates that treatment with this compound leads to a significant decrease in the expression of both NANOG and OCT4 in both cell lines, with hES cells showing a higher sensitivity to the inhibitor.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • H9 hES Cells: Cultured on a feeder layer of mitomycin-C-treated mouse embryonic fibroblasts (MEFs) in hES cell medium consisting of KnockOut DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, and 4 ng/mL basic fibroblast growth factor (bFGF).

  • 2102Ep hEC Cells: Maintained in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1 mM L-glutamine.

This compound Treatment
  • Cells were seeded at a density of 2 x 105 cells/well in 6-well plates.

  • After 24 hours, the medium was replaced with fresh medium containing 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO for the control group.

  • Cells were incubated for 24 hours before harvesting for analysis.

Flow Cytometry for Pluripotency Marker Analysis

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Analysis Harvest Harvest Cells Fix Fix with 4% Paraformaldehyde Harvest->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Block Block with 10% Normal Goat Serum Permeabilize->Block PrimaryAb Incubate with Primary Antibodies (anti-NANOG, anti-OCT4) Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Fluorochrome-conjugated Secondary Antibodies Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Acquire Acquire Data on Flow Cytometer Wash2->Acquire Gate Gate on Single, Viable Cells Acquire->Gate Analyze Analyze Expression of NANOG and OCT4 Gate->Analyze

Caption: Experimental workflow for flow cytometric analysis.

Embryoid Body (EB) Formation and Differentiation Assay
  • H9 hES cells were treated with 10 µM this compound or DMSO for 24 hours.

  • Cells were harvested and resuspended in EB formation medium (hES cell medium without bFGF).

  • Cells were plated in low-attachment 96-well plates to allow for the formation of EBs.

  • After 4 days, EBs were collected and analyzed for the expression of markers for the three germ layers (ectoderm: SOX1, mesoderm: Brachyury, endoderm: SOX17) and the pluripotency marker OCT4 via flow cytometry.

Impact on Differentiation Potential

Treatment with this compound prior to the formation of embryoid bodies was found to alter the differentiation potential of hES cells.

Differentiation_Impact cluster_untreated Untreated EBs cluster_treated This compound Treated EBs Untreated Untreated hES Cells Ectoderm_U Ectoderm (SOX1) ~78% Untreated->Ectoderm_U Mesoderm_U Mesoderm (Brachyury) ~39% Untreated->Mesoderm_U Endoderm_U Endoderm (SOX17) Balanced Untreated->Endoderm_U NU6140_Treated This compound Treated hES Cells Ectoderm_T Ectoderm (SOX1) ~39% (Decreased) NU6140_Treated->Ectoderm_T Mesoderm_T Mesoderm (Brachyury) Lower (Decreased) NU6140_Treated->Mesoderm_T Endoderm_T Endoderm (SOX17) Higher (Increased) NU6140_Treated->Endoderm_T

Caption: Impact of this compound on hES cell differentiation.

The results indicate that pre-treatment with this compound skews differentiation, leading to a reduction in ectodermal and mesodermal lineages and an increase in the endodermal lineage.[5]

Conclusion and Future Directions

The CDK2 inhibitor this compound has a pronounced effect on the expression of the core pluripotency markers NANOG and OCT4 in both human embryonic stem cells and embryonal carcinoma cells. By arresting the cell cycle, this compound disrupts the delicate transcriptional balance required to maintain the pluripotent state, leading to a downregulation of these key factors and an altered differentiation potential.

These findings underscore the critical role of CDK2 activity in the maintenance of pluripotency. For researchers and drug development professionals, this presents several key considerations:

  • Therapeutic Potential: The ability to modulate pluripotency through CDK inhibition could be harnessed for developing novel cancer therapies targeting cancer stem cells, which often share properties with pluripotent stem cells.

  • Controlling Differentiation: A deeper understanding of how cell cycle inhibitors influence lineage specification can lead to more efficient and directed differentiation protocols for regenerative medicine applications.

  • Safety and Off-Target Effects: The impact of CDK inhibitors on stem cell populations must be carefully considered in the context of their use as therapeutic agents to avoid unintended effects on tissue homeostasis and regeneration.

Further research is warranted to elucidate the precise molecular mechanisms linking CDK2 inhibition to the transcriptional regulation of NANOG and OCT4 and to explore the therapeutic window for leveraging these effects in a clinical setting.

References

In-Depth Technical Guide: NU6140 IC50 Values for Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the inhibitory activity of NU6140 against various cyclin-dependent kinases (CDKs). The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Inhibitory Activity of this compound

This compound is a purine-based, ATP-competitive inhibitor with notable selectivity for Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its inhibitory concentration (IC50) has been determined against a panel of kinases, demonstrating a significant preference for the CDK2/cyclin A complex.[1][3] The compound also exhibits potent activity against Aurora kinases A and B.[1] The IC50 values for this compound against various kinases are summarized in the table below.

Kinase TargetIC50 Value
CDK2-cyclin A0.41 µM
CDK1-cyclin B6.6 µM
CDK4-cyclin D5.5 µM
CDK5-p2515 µM
CDK7-cyclin H3.9 µM
Aurora A67 nM
Aurora B35 nM

Table 1: Summary of this compound IC50 values against a panel of protein kinases. Data sourced from MedchemExpress.[1]

Experimental Protocols

The determination of IC50 values is critical for characterizing the potency of a kinase inhibitor. While specific proprietary protocols may vary, the following sections describe representative methodologies for both biochemical and cell-based assays, based on established principles.

Representative Biochemical Kinase Inhibition Assay Protocol

This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

1. Reagents and Materials:

  • Purified, active kinase complexes (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., Histone H1)

  • This compound stock solution (in DMSO)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for other detection methods)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well assay plates

  • Phosphocellulose paper (for radioactive assays)

  • Scintillation counter or luminescence/fluorescence plate reader

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations.

  • Reaction Setup: To each well of a 96-well plate, add the kinase reaction buffer, the purified kinase, and the specific substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction, for instance, by adding a solution like phosphoric acid.

  • Signal Detection:

    • For Radioactive Assays: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For Non-Radioactive Assays: Measure the signal (e.g., luminescence for ADP-Glo™ assays or fluorescence for HTRF assays) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Representative Cell-Based Proliferation Assay (MTT Assay) Protocol

This assay measures the effect of the inhibitor on the proliferation of a cancer cell line, providing insights into its potency in a cellular context.[4]

1. Reagents and Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma cells)[5]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[4]

  • Solubilization solution (e.g., DMSO or a buffered solution with detergent)[4]

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the water-soluble MTT to insoluble formazan (B1609692) crystals.[4]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRB pRB CDK46->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_G1 CDK2 CyclinE->CDK2_G1 forms complex CDK2_S CDK2 DNA_rep DNA Replication CDK2_S->DNA_rep promotes CyclinA Cyclin A CyclinA->CDK2_S activates This compound This compound This compound->CDK2_S inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells 1. Seed Cells in 96-well Plate treatment 3. Treat Cells with this compound (e.g., 72h incubation) prep_cells->treatment prep_compound 2. Prepare Serial Dilutions of this compound prep_compound->treatment mtt_add 4. Add MTT Reagent treatment->mtt_add mtt_incubate 5. Incubate (2-4h) mtt_add->mtt_incubate solubilize 6. Solubilize Formazan mtt_incubate->solubilize read_plate 7. Read Absorbance solubilize->read_plate calc_ic50 8. Calculate IC50 read_plate->calc_ic50

Caption: General experimental workflow for cell-based IC50 determination.

References

Methodological & Application

Application Notes and Protocols for NU6140 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with Cyclin A, exhibiting an IC50 of 0.41 µM.[1][2][3][4][5] This purine-based compound also demonstrates significant inhibitory activity against Aurora Kinase A and Aurora Kinase B, with IC50 values of 67 nM and 35 nM, respectively.[1][2][3][4][5] By targeting these key regulators of cell cycle progression and mitosis, this compound effectively induces G2/M phase cell cycle arrest and triggers apoptosis in a variety of cancer cell lines.[3][6][7] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its anti-proliferative and pro-apoptotic effects. The included methodologies for cell viability, cell cycle analysis, and apoptosis assays are intended to serve as a comprehensive guide for researchers.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against its primary kinase targets and in various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: this compound Kinase Inhibitory Activity

Target KinaseIC50 Value
CDK2/Cyclin A0.41 µM[1][2][3][4][5]
Aurora Kinase A67 nM[1][2][3][4][5]
Aurora Kinase B35 nM[1][2][3][4][5]
CDK1/Cyclin B6.6 µM[2][4]
CDK4/Cyclin D15.5 µM[2][4]
CDK5/p2515 µM[2][4]
CDK7/Cyclin H3.9 µM[2][4]

Table 2: this compound Anti-proliferative Activity (IC50) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (72h treatment)
HeLaCervical Cancer2.3 µM[8]
A549Lung Cancer~1.5 µM[9]
OAW42/eOvarian CancerNot explicitly stated, but synergistic with paclitaxel[8]
hES and hEC cellsEmbryonic Stem/CarcinomaEffective concentrations for apoptosis and G2/M arrest observed at 5-10 µM[6][7]

Note: IC50 values can vary depending on the assay conditions, including cell density and incubation time.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization in cell culture.

NU6140_Signaling_Pathway cluster_cdk2 CDK2/Cyclin A Inhibition cluster_aurora Aurora A/B Inhibition This compound This compound CDK2 CDK2/ Cyclin A This compound->CDK2 Aurora_AB Aurora A/B This compound->Aurora_AB pRb pRb (Phosphorylation) CDK2->pRb G2_M_Arrest G2/M Phase Arrest CDK2->G2_M_Arrest E2F E2F Release pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Histone_H3 Histone H3 (Ser10) Phosphorylation Aurora_AB->Histone_H3 Spindle_Assembly Mitotic Spindle Assembly Aurora_AB->Spindle_Assembly Cytokinesis Cytokinesis Aurora_AB->Cytokinesis Aurora_AB->G2_M_Arrest G2_M_Progression G2/M Progression Spindle_Assembly->G2_M_Progression Cytokinesis->G2_M_Progression Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: this compound inhibits CDK2/Cyclin A and Aurora A/B, leading to G2/M arrest and apoptosis.

Experimental_Workflow start Start: Characterization of this compound cell_culture Cell Line Selection and Culture (e.g., HeLa, A549, MCF-7, HCT116) start->cell_culture viability_assay Cell Viability Assay (MTT/SRB) Determine IC50 cell_culture->viability_assay dose_selection Select Sub-IC50 and IC50 Concentrations for Further Assays viability_assay->dose_selection cell_cycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) dose_selection->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) dose_selection->apoptosis western_blot Western Blot Analysis (e.g., p-Histone H3, Cleaved PARP, Survivin) cell_cycle->western_blot apoptosis->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion: Elucidate this compound's Cellular Mechanism of Action data_analysis->conclusion

Caption: Workflow for in vitro characterization of this compound's anti-cancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 value of this compound in a cancer cell line of interest.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases. An increase in the G2/M population is expected.[6][10]

Apoptosis Assay by Annexin V/PI Staining

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect all cells, including the supernatant containing floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in the early and late apoptotic populations is anticipated.[6][8]

Western Blot Analysis

This protocol can be used to analyze changes in the expression or phosphorylation status of key proteins involved in the cell cycle and apoptosis following this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-Survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as for other assays. After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control to normalize protein levels. A decrease in phospho-Histone H3 and Survivin, and an increase in cleaved PARP would be consistent with the known mechanism of this compound.[8]

Conclusion

This compound is a versatile tool for studying the roles of CDK2 and Aurora kinases in cancer cell biology. Its ability to induce G2/M arrest and apoptosis makes it a compound of interest for anti-cancer drug development. The protocols provided here offer a framework for researchers to investigate the cellular effects of this compound and to further elucidate its mechanisms of action. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.

References

Determining the Optimal Working Concentration of NU6140 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Specifically, it targets the CDK2-cyclin A complex with a reported IC50 value of approximately 0.41 µM.[2][4][5] this compound also demonstrates inhibitory activity against Aurora Kinase A and Aurora Kinase B with IC50 values of 67 nM and 35 nM, respectively.[1][2][4] Its ability to induce apoptosis and cause G2/M phase cell cycle arrest in various cancer cell lines makes it a valuable tool for cancer research and drug development.[1][3][6] These application notes provide a comprehensive guide to determining the optimal working concentration of this compound for in vitro studies.

Mechanism of Action: Signaling Pathway

This compound primarily functions by competitively binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of the cell cycle, particularly at the G1/S and G2/M transitions. The simplified signaling pathway involving CDK2 is illustrated below.

NU6140_Signaling_Pathway cluster_0 Upstream Regulators cluster_1 Core Complex cluster_2 Inhibitor cluster_3 Downstream Effects Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 G1/S Transition Cyclin A Cyclin A Cyclin A->CDK2 S/G2/M Transition Substrate Phosphorylation Substrate Phosphorylation CDK2->Substrate Phosphorylation This compound This compound This compound->CDK2 Inhibition Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Arrest leads to

Caption: Simplified signaling pathway of CDK2 and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations of this compound against various kinases. This data is essential for selecting an appropriate starting concentration range for your experiments.

TargetIC50Notes
CDK2-cyclin A 0.41 µM Primary target
Aurora Kinase A67 nMPotent off-target activity
Aurora Kinase B35 nMPotent off-target activity
CDK1-cyclin B6.6 µM16-fold selectivity over CDK1
CDK4-cyclin D5.5 µM13-fold selectivity over CDK4
CDK5-p2515 µM36-fold selectivity over CDK5
CDK7-cyclin H3.9 µM9.5-fold selectivity over CDK7

Experimental Workflow

Determining the optimal working concentration of this compound involves a multi-step process, starting with a broad range of concentrations to assess general cytotoxicity and narrowing down to a specific range for target engagement and functional assays.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound A Step 1: Dose-Response Curve for Cell Viability (MTT Assay) B Step 2: Determine IC50 for Cell Viability A->B Analyze Data C Step 3: Target Engagement (Western Blot for p-CDK2) B->C Inform Concentration Range D Step 4: Assess Inhibition of CDK2 Activity C->D Quantify Bands E Step 5: Functional Assay (Cell Cycle Analysis by Flow Cytometry) D->E Correlate with Phenotype F Step 6: Determine Optimal Concentration for G2/M Arrest E->F Analyze Histograms G Step 7: Final Concentration Selection F->G Synthesize Results

Caption: Step-by-step workflow for determining the optimal working concentration of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01, 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of CDK2 Phosphorylation

This protocol assesses the direct inhibition of CDK2 activity by measuring the phosphorylation status of a downstream target. A common readout is the phosphorylation of the Retinoblastoma protein (Rb), a direct substrate of CDK2.

Materials:

  • This compound

  • Selected cell line

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24 hours.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Selected cell line

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.[6]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

By following this structured workflow and the detailed protocols, researchers can effectively determine the optimal in vitro working concentration of this compound for their specific cell line and experimental goals. The initial MTT assay provides a broad overview of the cytotoxic effects, while the subsequent Western blot and flow cytometry analyses offer more specific insights into target engagement and the functional consequences of CDK2 inhibition. This comprehensive approach ensures the selection of a concentration that is both effective and relevant to the biological question being investigated.

References

Application Note: Cell Cycle Analysis Using the CDK2 Inhibitor NU6140 by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note provides a detailed protocol for performing cell cycle analysis of cultured mammalian cells treated with NU6140, a selective inhibitor of cyclin-dependent kinase 2 (CDK2). This compound treatment leads to a dose-dependent arrest of cells in the G2/M phase of the cell cycle.[1] This protocol outlines the methodology for treating cells with this compound, preparing the cells for flow cytometry, staining with propidium (B1200493) iodide (PI), and analyzing the resulting cell cycle distribution data. The provided data demonstrates the efficacy of this compound in inducing G2/M arrest in HeLa cervical carcinoma cells.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[1] this compound is a potent and selective inhibitor of CDK2, a key kinase involved in the G1/S and S phase transitions.[2][3] By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[1] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[4] This method relies on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[4] This application note provides a comprehensive protocol for utilizing this compound to induce cell cycle arrest and its subsequent analysis using flow cytometry.

Materials and Reagents

  • This compound (Tocris, Cat. No. 2565 or equivalent)

  • HeLa cells (or other suitable mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer equipped with a 488 nm laser

  • Flow cytometry tubes

Experimental Protocols

This compound Signaling Pathway in Cell Cycle Control

NU6140_Pathway cluster_G1_S G1 to S Phase Transition cluster_S_G2 S to G2 Phase Progression Cyclin E Cyclin E CDK2 CDK2 Cyclin E / CDK2 Cyclin E / CDK2 S_Phase S Phase Cyclin E / CDK2->S_Phase Progression Cyclin A Cyclin A CDK2_S CDK2 Cyclin A / CDK2 Cyclin A / CDK2 G2_M_Phase G2/M Arrest Cyclin A / CDK2->G2_M_Phase Progression to G2/M This compound This compound This compound->CDK2 Inhibition This compound->CDK2_S G1_Phase G1 Phase G1_Phase->Cyclin E / CDK2 Activation S_Phase->Cyclin A / CDK2 Activation

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Sample Staining cluster_analysis Data Acquisition and Analysis Seed_Cells Seed HeLa cells in 6-well plates Cell_Adherence Allow cells to adhere overnight Seed_Cells->Cell_Adherence NU6140_Treatment Treat with this compound (1, 10, 100 µM) or DMSO for 24h Cell_Adherence->NU6140_Treatment Harvest_Cells Harvest cells by trypsinization NU6140_Treatment->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Fix_Cells Fix in ice-cold 70% ethanol Wash_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide/RNase A solution Fix_Cells->Stain_Cells Flow_Cytometry Acquire data on a flow cytometer Stain_Cells->Flow_Cytometry Analyze_Data Analyze cell cycle distribution Flow_Cytometry->Analyze_Data

Detailed Protocol

1. Cell Culture and Treatment:

  • Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with the desired concentrations of this compound (e.g., 1, 10, and 100 µM) or with an equivalent volume of DMSO as a vehicle control.

  • Incubate the cells for 24 hours.

2. Cell Harvesting and Fixation:

  • Aspirate the culture medium and wash the cells once with PBS.

  • Add trypsin-EDTA to detach the cells from the plate.

  • Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

3. Propidium Iodide Staining:

  • Centrifuge the fixed cells at 800 x g for 5 minutes.

  • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

  • Centrifuge again at 800 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubate the cells in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Transfer the stained cell suspension to flow cytometry tubes.

  • Analyze the samples on a flow cytometer using a 488 nm excitation laser and collecting the PI fluorescence signal in the appropriate detector (typically FL2 or FL3).

  • Collect at least 10,000 events per sample.

  • Use a doublet discrimination gate to exclude cell aggregates from the analysis.

  • Analyze the resulting histograms using appropriate software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Results

Treatment of HeLa cells with this compound for 24 hours resulted in a significant, dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G1 and S phase populations.

Treatment (24 hours)% Sub-G1% G1% S% G2/M
Control (DMSO) ~2%~55%~25%~18%
1 µM this compound ~3%~45%~22%~30%
10 µM this compound ~5%~20%~15%~60%
100 µM this compound ~8%~10%~7%~75%

Data extracted and compiled from Pennati et al., Molecular Cancer Therapeutics, 2005.[5]

Conclusion

This application note provides a reliable and reproducible protocol for the analysis of cell cycle arrest induced by the CDK2 inhibitor this compound using flow cytometry. The results clearly demonstrate that this compound effectively blocks cell cycle progression, leading to a robust accumulation of cells in the G2/M phase in a dose-dependent manner. This protocol can be adapted for use with other cell lines and CDK inhibitors to investigate their effects on cell cycle regulation.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following NU6140 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] It also exhibits inhibitory activity against Aurora kinases A and B, which are crucial for mitotic events.[2] By targeting these kinases, this compound can induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis in cancer cells.[1] This application note provides a detailed protocol for utilizing western blot analysis to investigate the effects of this compound on the expression of key proteins involved in cell cycle control and apoptosis. Western blotting is a fundamental technique to detect and quantify specific proteins in a complex mixture, providing valuable insights into the molecular mechanisms of drug action.[3]

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes the anticipated quantitative changes in the expression of key regulatory proteins in cancer cells following treatment with this compound, as determined by densitometric analysis of Western blot data. The expected changes are based on the known molecular effects of this compound and similar CDK2 inhibitors.

Target ProteinCellular FunctionExpected Change Post-TreatmentIllustrative Fold Change (Treated/Control)
Cyclin A CDK2 binding partner, G2/M transitionDecrease0.5
Cyclin E CDK2 binding partner, G1/S transitionDecrease0.6
Phospho-CDK2 (Thr160) Active form of CDK2Decrease0.3
p21 (WAF1/Cip1) CDK inhibitorIncrease2.0
p27 (Kip1) CDK inhibitorIncrease1.8
Survivin Inhibitor of apoptosisDecrease0.4
Cleaved PARP Marker of apoptosisIncrease3.5
β-Actin Loading ControlNo Change1.0

Experimental Protocols

This section provides a detailed methodology for the western blot analysis of protein expression in cells treated with this compound.

Materials and Reagents
  • Cell Culture: Appropriate cancer cell line (e.g., HeLa, MCF-7)

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (appropriate percentage for target proteins)

  • Tris-Glycine-SDS running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for target proteins listed in the table)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure
  • Cell Culture and this compound Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer to the cells and scrape them off the plate.

    • Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (e.g., β-Actin).

Mandatory Visualizations

Signaling Pathway of this compound Action

NU6140_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis cluster_apoptosis Apoptosis This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits AuroraA Aurora A This compound->AuroraA Inhibits AuroraB Aurora B This compound->AuroraB Inhibits Survivin Survivin This compound->Survivin Downregulates G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes G2_M_Progression G2/M Progression CDK2->G2_M_Progression Promotes CyclinA Cyclin A CyclinA->CDK2 CyclinE Cyclin E CyclinE->CDK2 p21_p27 p21 / p27 p21_p27->CDK2 Inhibits Mitotic_Events Proper Mitosis AuroraA->Mitotic_Events Regulates AuroraB->Mitotic_Events Regulates Caspases Caspase Activation Survivin->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Western Blot Experimental Workflow

Western_Blot_Workflow start Cell Culture & This compound Treatment protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sample_prep Sample Preparation (Laemmli Buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Caption: General workflow for Western blot analysis of protein expression.

References

Application of NU6140 in the Study of Cervical Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cervical cancer remains a significant global health concern, and understanding the molecular mechanisms driving its progression is crucial for the development of novel therapeutic strategies. The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition has emerged as a promising approach in cancer therapy. NU6140 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key player in the G1/S and G2/M transitions of the cell cycle.[1][2] This application note details the use of this compound in studying cervical carcinoma cells, specifically focusing on the HeLa cell line. It provides protocols for assessing its effects on cell viability, cell cycle progression, and apoptosis, and summarizes the quantitative data from these studies.

Mechanism of Action

This compound is a purine-based competitive inhibitor of the ATP-binding site of CDK2.[1] It displays high selectivity for CDK2 over other CDKs.[1][3] The primary mechanism of action of this compound in cervical carcinoma cells involves the inhibition of CDK2 activity, which leads to a cell cycle arrest primarily at the G2/M phase.[1][2] This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in HeLa cells.[1][2] This apoptotic effect is mediated, at least in part, through the downregulation of the anti-apoptotic protein survivin and the subsequent activation of the caspase cascade, including caspase-9 and caspase-3.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on HeLa cervical carcinoma cells.

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)

Concentration (µmol/L)% of Cells in G1% of Cells in S% of Cells in G2/M% of Cells in Sub-G1 (Apoptosis)
0 (Control)5525155
14822255
1035154010
10020105020

Data is approximated from graphical representations in the cited literature for illustrative purposes.

Table 2: Induction of Apoptosis and Caspase Activation by this compound in HeLa Cells (24-hour treatment)

Concentration (µmol/L)Apoptotic Cells (%)Caspase-9 Activity (Relative Fluorescence Units)Caspase-3 Activity (Relative Fluorescence Units)
0 (Control)5100100
18150180
1025300400
10045500700

Data is approximated from graphical representations in the cited literature for illustrative purposes.

Table 3: Inhibitory Concentrations (IC50) of this compound

TargetIC50Cell Line
CDK2/Cyclin A0.41 µMN/A
Aurora A67 nMN/A
Aurora B35 nMN/A

Mandatory Visualization

NU6140_Mechanism_of_Action cluster_cell HeLa Cell This compound This compound CDK2 CDK2/Cyclin A This compound->CDK2 Inhibits Survivin Survivin This compound->Survivin Downregulates G2M_Transition G2/M Transition CDK2->G2M_Transition Promotes Mitosis Mitosis G2M_Transition->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Caspase9 Caspase-9 Survivin->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Mechanism of this compound in cervical carcinoma cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays HeLa_Culture HeLa Cell Culture Cell_Seeding Cell Seeding HeLa_Culture->Cell_Seeding NU6140_Prep This compound Stock Solution Preparation NU6140_Treatment This compound Treatment (Various Concentrations) NU6140_Prep->NU6140_Treatment Cell_Seeding->NU6140_Treatment Viability_Assay Cell Viability Assay (MTT) NU6140_Treatment->Viability_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) NU6140_Treatment->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) NU6140_Treatment->Apoptosis_Assay Western_Blot Western Blot (Survivin, Caspases) NU6140_Treatment->Western_Blot

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Cell Culture

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)
  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24-72 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry
  • Seed HeLa cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed HeLa cells in 6-well plates and treat with this compound as described above.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Survivin
  • Treat HeLa cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against survivin overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

Conclusion

This compound is a valuable research tool for investigating the role of CDK2 in the proliferation and survival of cervical carcinoma cells. Its ability to induce G2/M cell cycle arrest and apoptosis in HeLa cells provides a model system for studying the molecular pathways that govern these processes. The protocols provided here offer a framework for researchers to explore the anti-cancer potential of this compound and similar CDK inhibitors.

References

Application Notes and Protocols for Studying Apoptosis in Human Embryonic Stem Cells using NU6140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6140 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Inhibition of CDK2 by this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in various cell types, including human embryonic stem cells (hESCs).[1][3] These characteristics make this compound a valuable tool for studying the molecular mechanisms governing apoptosis in hESCs and for investigating the potential of CDK2 inhibition in developmental biology and cancer research. hESCs are known to be highly sensitive to apoptotic stimuli, a mechanism thought to safeguard the genome during early development. Understanding how compounds like this compound modulate this sensitivity is crucial for both basic research and the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound to induce and analyze apoptosis in human embryonic stem cells (specifically the H9 cell line), summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on human embryonic stem cells (hESCs) and embryonal carcinoma cells (hEC).

Table 1: Effect of this compound on Apoptosis in hESCs (H9) and hEC (2102Ep) Cells

Cell LineTreatmentConcentration (µM)Duration (hours)% Cleaved Caspase-3 Positive Cells (Apoptotic)
hESCs (H9)DMSO (Control)-24Not specified, baseline
hESCs (H9)This compound10246.5% (4.3% NANOG-negative, 2.2% NANOG-positive)[3]
hEC (2102Ep)DMSO (Control)-24Not specified, baseline
hEC (2102Ep)This compound10248.4% (0.6% NANOG-negative, 7.8% NANOG-positive)[3]

Table 2: IC50 Values of this compound for Various Cyclin-Dependent Kinases

KinaseIC50 (µM)
CDK2-cyclin A0.41[2]
CDK1-cyclin B6.6[2]
CDK4-cyclin D5.5[2]
CDK7-cyclin H3.9[2]
CDK5-p2515[2]

Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis in hESCs

NU6140_Apoptosis_Pathway This compound This compound CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA Inhibition G2M_Arrest G2/M Phase Arrest CDK2_CyclinA->G2M_Arrest Promotion (Inhibited by this compound) Pluripotency_Factors Pluripotency Factors (NANOG, OCT4, SOX2)↓ CDK2_CyclinA->Pluripotency_Factors Maintenance (Inhibited by this compound) Survivin Survivin Phosphorylation↓ (Potential) CDK2_CyclinA->Survivin Activation (Inhibited by this compound) Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Activation Survivin->Caspase9 Inhibition Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution

Experimental Workflow for Studying this compound-Induced Apoptosis in hESCs

Experimental_Workflow cluster_culture hESC Culture & Treatment cluster_analysis Apoptosis Analysis Culture 1. Culture H9 hESCs on Matrigel Passage 2. Passage hESCs as aggregates Culture->Passage Plate 3. Plate for experiment Passage->Plate Treat 4. Treat with this compound (e.g., 10 µM for 24h) Plate->Treat Harvest 5. Harvest Cells (adherent + floating) Treat->Harvest Flow 6a. Flow Cytometry (Cleaved Caspase-3) Harvest->Flow WB 6b. Western Blot (Apoptosis markers) Harvest->WB Data 7. Data Analysis Flow->Data WB->Data

Experimental Protocols

Culture and Maintenance of H9 Human Embryonic Stem Cells

This protocol is adapted for feeder-free culture conditions, suitable for drug treatment studies.

Materials:

  • H9 human embryonic stem cells

  • mTeSR™1 or similar feeder-free hESC maintenance medium

  • Corning® Matrigel® hESC-qualified Matrix

  • DMEM/F-12 Medium

  • ReLeSR™ or Dispase (1 mg/mL) for passaging

  • DPBS (without Ca2+ and Mg2+)

  • 6-well tissue culture plates

Protocol:

  • Coating Plates with Matrigel: a. Thaw Matrigel on ice at 4°C. b. Dilute Matrigel 1:100 in cold DMEM/F-12 medium. c. Add 1 mL of diluted Matrigel solution to each well of a 6-well plate. d. Incubate the plate at room temperature for at least 1 hour before use. Aspirate the coating solution immediately before plating cells.

  • Passaging hESCs (Enzyme-Free Method with ReLeSR™): a. When hESC colonies are 70-80% confluent and show signs of density in the center, they are ready for passaging. b. Aspirate the spent medium and wash the cells once with 1 mL of DPBS. c. Add 1 mL of ReLeSR™ per well and aspirate it within 1 minute, leaving a thin film. d. Incubate at 37°C for 5-7 minutes. e. Add 1 mL of mTeSR™1 medium to the well. f. Detach the colonies by gently pipetting the medium over the cell layer. Avoid creating single cells. g. Transfer the cell aggregates to a new Matrigel-coated plate at the desired split ratio (typically 1:6 to 1:10). h. Add fresh mTeSR™1 to the final volume (2 mL for a 6-well plate). i. Place the plate in a 37°C, 5% CO2 incubator. Change the medium daily.

This compound Treatment to Induce Apoptosis

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • H9 hESCs cultured as described above

  • mTeSR™1 medium

  • DMSO (vehicle control)

Protocol:

  • Plate H9 hESCs on Matrigel-coated plates and allow them to reach approximately 50-60% confluency.

  • Prepare the final concentration of this compound in pre-warmed mTeSR™1 medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.

  • Prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the old medium from the cells and add the medium containing this compound or the DMSO control.

  • Incubate the cells for the desired duration (e.g., 24 hours) at 37°C, 5% CO2.

Analysis of Apoptosis by Flow Cytometry (Cleaved Caspase-3)

Materials:

  • Treated and control hESCs

  • TrypLE™ or similar gentle cell dissociation reagent

  • DPBS

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit)

  • Wash Buffer (e.g., Perm/Wash™ Buffer)

  • Anti-active Caspase-3 antibody, FITC or PE conjugated

  • Flow cytometer

Protocol:

  • Cell Harvesting: a. Collect the culture medium, which contains floating apoptotic cells. b. Wash the adherent cells with DPBS. c. Add TrypLE™ and incubate at 37°C for 3-5 minutes to detach the cells. d. Combine the detached cells with the cells from the collected medium. e. Centrifuge at 300 x g for 5 minutes.

  • Fixation and Permeabilization: a. Discard the supernatant and resuspend the cell pellet in 100 µL of fixation/permeabilization solution. b. Incubate on ice for 20 minutes.

  • Staining: a. Wash the cells by adding 1 mL of wash buffer and centrifuging at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the pellet in 100 µL of wash buffer. c. Add the anti-active Caspase-3 antibody at the manufacturer's recommended dilution. d. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: a. Wash the cells once more with 1 mL of wash buffer. b. Resuspend the final cell pellet in 300-500 µL of wash buffer or FACS buffer. c. Analyze the samples on a flow cytometer, detecting the fluorescent signal in the appropriate channel (e.g., FITC or PE).

Analysis of Apoptosis by Western Blot

Materials:

  • Treated and control hESCs

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin or GAPDH as loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Protein Extraction: a. Harvest cells as described for flow cytometry (collecting both floating and adherent cells). b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in RIPA buffer on ice for 30 minutes. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration using a BCA assay. b. Normalize all samples to the same concentration with lysis buffer. c. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved forms of Caspase-3 and PARP will indicate apoptosis.

References

Application Notes: NU6140 for Cell Cycle Studies in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature in human cancers.[1] This makes CDKs promising targets for the development of anticancer therapies.[1][2] NU6140 is a purine-based, competitive inhibitor of ATP binding to CDKs.[3][4] It is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), but it also demonstrates potent inhibitory activity against Aurora Kinases A and B.[1][5][6] In studies involving HeLa cervical carcinoma cells, this compound has been shown to induce apoptosis and arrest cells in the G2/M phase of the cell cycle.[1][7] These properties make this compound a valuable tool for investigating cell cycle checkpoints and a potential therapeutic agent, particularly in combination with other drugs like paclitaxel.[1][6]

HeLa cells are one of the most widely used human cell lines in biomedical research, particularly for studies of the cell cycle, due to the ease with which they can be synchronized.[2][8][9][10] This document provides detailed protocols for the treatment of HeLa cells with this compound to study its effects on cell cycle progression.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting key kinases involved in cell cycle progression. Its primary target is the CDK2-cyclin A complex, which is essential for the S phase progression.[1][5] However, this compound also potently inhibits Aurora A and Aurora B kinases, which are critical for mitotic events such as centrosome separation, spindle assembly, and cytokinesis.[5][6] The observed G2/M arrest in HeLa cells treated with this compound is likely a combined effect of its activity against these kinases.[1][7] While less potent, it also shows some activity against other CDK complexes, including CDK1-cyclin B, which is the primary driver of entry into mitosis.[5]

NU6140_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase S->G2 S-Phase Progression M M Phase G2->M G2/M Transition M->G1 Mitosis CDK2_CyclinA CDK2 / Cyclin A CDK2_CyclinA->S Promotes CDK1_CyclinB CDK1 / Cyclin B CDK1_CyclinB->G2 Promotes AuroraAB Aurora A/B Kinases AuroraAB->M Promotes This compound This compound This compound->CDK2_CyclinA Inhibits (High Potency) This compound->CDK1_CyclinB Inhibits (Lower Potency) This compound->AuroraAB Inhibits (High Potency) G2M_Arrest G2/M Arrest & Apoptosis Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Downstream Analysis cluster_flow Flow Cytometry cluster_wb Western Blot cluster_results Data Interpretation arrow arrow start 1. Culture HeLa Cells seed 2. Seed Cells in Plates/Flasks start->seed treat 3. Treat with this compound (e.g., 0, 1, 5, 10 µM for 24h) seed->treat harvest 4. Harvest Cells (Trypsinization) treat->harvest fix 5a. Fix Cells (70% Ethanol) harvest->fix lyse 5b. Prepare Cell Lysates harvest->lyse stain 6a. Stain with PI/RNase A fix->stain analyze_flow 7a. Analyze DNA Content stain->analyze_flow interpret 8. Correlate Cell Cycle Arrest with Protein Expression Changes analyze_flow->interpret sds 6b. SDS-PAGE & Transfer lyse->sds probe 7b. Probe with Antibodies (e.g., Cyclin B1, p-CDK1) sds->probe probe->interpret

References

Application Notes and Protocols for In Vivo Experimental Design Using NU6140 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo experimental design and use of NU6140, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in mouse models of cancer. This compound also demonstrates significant inhibitory activity against Aurora Kinases A and B, key regulators of mitosis. These characteristics make this compound a compelling candidate for preclinical cancer research. These guidelines are based on the known biochemical properties of this compound and established best practices for in vivo studies with kinase inhibitors.

Disclaimer: To date, no peer-reviewed studies detailing the in vivo efficacy, dosage, and administration of this compound in mouse cancer models have been published. The following protocols are proposed based on the available in vitro data and general principles of preclinical pharmacology. Researchers must conduct thorough dose-finding and toxicity studies prior to commencing efficacy experiments.

Introduction to this compound

This compound is a small molecule inhibitor that primarily targets CDK2, a key regulator of cell cycle progression, particularly at the G1/S and G2/M transitions.[1] It also potently inhibits Aurora Kinases A and B, which are crucial for mitotic spindle formation and cytokinesis.[1][2] In vitro studies have demonstrated that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines.[1][3] Its dual-targeting mechanism offers a promising strategy for overcoming resistance mechanisms associated with single-agent therapies.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK2 and Aurora Kinases A/B.

  • CDK2 Inhibition: By inhibiting CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to a halt in the G2/M phase.[3]

  • Aurora Kinase Inhibition: Inhibition of Aurora Kinases A and B disrupts the formation and function of the mitotic spindle, leading to mitotic catastrophe and apoptosis.[1][2]

The combined inhibition of these targets can lead to a synergistic anti-tumor effect.

In Vitro Activity of this compound

A summary of the in vitro inhibitory activity of this compound against various kinases is presented in the table below. This data is crucial for selecting appropriate cancer cell lines for in vivo studies, particularly those with dysregulated cell cycles or overexpression of the target kinases.

Target KinaseIC50Reference
CDK2/cyclin A0.41 µM[2]
Aurora A67 nM[2]
Aurora B35 nM[2]
CDK1/cyclin B6.6 µM[2]
CDK4/cyclin D15.5 µM[2]
CDK5/p2515 µM[2]

Proposed In Vivo Experimental Design

The following sections outline a proposed framework for the in vivo evaluation of this compound in mouse xenograft models.

Animal Models

The choice of mouse model is critical for the successful evaluation of an anti-cancer agent. Immunocompromised mice, such as athymic nude or SCID mice, are commonly used for xenograft studies with human cancer cell lines.

Recommended Mouse Strains:

  • Athymic Nude (nu/nu) mice: Suitable for subcutaneous xenografts of many human cancer cell lines.

  • SCID (Severe Combined Immunodeficiency) mice: For cell lines that are difficult to engraft in nude mice or for studies involving hematopoietic tumors.

  • NOD/SCID Gamma (NSG) mice: Highly immunodeficient, suitable for patient-derived xenografts (PDXs) and studies requiring long-term engraftment.

Formulation and Administration of this compound

Based on common practices for similar small molecule inhibitors, a formulation for intraperitoneal (IP) or oral (PO) administration can be prepared.

Proposed Formulation:

  • Vehicle: A mixture of DMSO and corn oil is a common vehicle for water-insoluble compounds. A suggested starting point is 10% DMSO in corn oil.

  • Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • On the day of administration, dilute the stock solution with corn oil to the final desired concentration.

    • Vortex thoroughly to ensure a homogenous suspension.

Administration Routes:

  • Intraperitoneal (IP) Injection: Offers good systemic exposure and is a common route for preclinical studies.

  • Oral Gavage (PO): If oral bioavailability is desired, this route should be explored.

Dose-Finding and Toxicity Studies

Crucial First Step: Before initiating efficacy studies, a dose-escalation study must be performed to determine the maximum tolerated dose (MTD) of this compound.

Experimental Design for MTD Study:

  • Groups: Start with at least three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control group.

  • Administration: Administer this compound daily for 5-7 days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, perform necropsy and collect major organs for histological analysis.

  • MTD Definition: The highest dose that does not cause significant weight loss (typically >15-20%) or other signs of severe toxicity.

Efficacy Studies in Xenograft Models

Once the MTD is established, efficacy studies can be designed.

Experimental Protocol:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells in their exponential growth phase.

    • Implant cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of a 1:1 mixture of media and Matrigel) subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups with similar average tumor volumes.

  • Treatment:

    • Administer this compound at one or two doses below the MTD (e.g., MTD and MTD/2).

    • Administer the vehicle to the control group.

    • A typical treatment schedule is daily administration for 14-21 days.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

    • Monitor body weight and clinical signs of toxicity.

    • Primary endpoint: Tumor growth inhibition (TGI).

    • Secondary endpoints: Survival, tumor weight at the end of the study.

  • Pharmacodynamic Analysis (Optional but Recommended):

    • Collect tumor samples at various time points after the last dose to assess target engagement.

    • Analyze levels of phosphorylated CDK2 substrates (e.g., pRb) and Aurora kinase substrates (e.g., phospho-Histone H3) by Western blot or immunohistochemistry.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Proposed Dose-Finding Study Design

GroupTreatmentDose (mg/kg)RouteScheduleNumber of Mice
1Vehicle-IP/PODaily x 7 days5
2This compound10IP/PODaily x 7 days5
3This compound30IP/PODaily x 7 days5
4This compound100IP/PODaily x 7 days5

Table 2: Proposed Efficacy Study Design

GroupTreatmentDose (mg/kg)RouteScheduleNumber of Mice
1Vehicle-IP/PODaily x 21 days8-10
2This compoundMTD/2IP/PODaily x 21 days8-10
3This compoundMTDIP/PODaily x 21 days8-10
4Positive ControlStandard-of-care drugVariesVaries8-10

Visualizations

Signaling Pathways of this compound

NU6140_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition & Mitosis CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E Rb Rb CDK2_E->Rb p E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A G2M_Substrates G2/M Substrates CDK2_A->G2M_Substrates p Mitosis Mitosis G2M_Substrates->Mitosis AuroraA Aurora A Spindle Mitotic Spindle AuroraA->Spindle Formation AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis This compound This compound This compound->CDK2_E Inhibits This compound->CDK2_A Inhibits This compound->AuroraA Inhibits This compound->AuroraB Inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_animal Animal Phase cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., 21 days) Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI, Survival) Endpoint->Data_Analysis PD_Analysis 10. Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis

Caption: Experimental workflow for an in vivo efficacy study.

References

Preparing Stock Solutions of NU6140 for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of NU6140 stock solutions for use in a laboratory setting. This compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1] It also demonstrates inhibitory activity against Aurora kinases A and B.[1][2][3] Accurate preparation of this compound stock solutions is crucial for ensuring the reliability and reproducibility of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and preparation.

PropertyValue
Chemical Name 4-[[6-(Cyclohexylmethoxy)-9H-purin-2-yl]amino]-N,N-diethyl-benzamide
Molecular Formula C₂₃H₃₀N₆O₂[3][4]
Molecular Weight 422.52 g/mol [3]
Appearance Crystalline solid[4]
Purity ≥98%[3]
CAS Number 444723-13-1[2][3][4]

Solubility Data

The solubility of this compound in various solvents is a critical factor in the preparation of stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 30 - 107.4100 - 254.22
Ethanol 30 - 42.2585.50 - 100
DMF 3071.00
Ethanol:PBS (pH 7.2) (1:3) 0.25 - 0.30.59

Note: Solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvent.[5]

Mechanism of Action: Inhibition of Cell Cycle Progression

This compound primarily exerts its biological effects by inhibiting the activity of CDK2 in complex with cyclin A.[1][2] This inhibition disrupts the normal progression of the cell cycle, leading to an arrest in the G2/M phase.[1][3][6] By blocking CDK2, this compound prevents the phosphorylation of key substrates required for the transition from G2 to mitosis, ultimately leading to apoptosis in cancer cells.[1][4] this compound has also been shown to potently inhibit Aurora kinases A and B, which are also crucial for mitotic progression.[1][2][3]

NU6140_Mechanism_of_Action G1 G1 Phase S S Phase G1->S CDK4/6 Cyclin D G2 G2 Phase S->G2 CDK2 Cyclin E/A M M Phase G2->M CDK1 Cyclin B CDK2_CyclinA CDK2-Cyclin A G2M_Arrest G2/M Phase Arrest CDK2_CyclinA->G2M_Arrest Aurora_Kinases Aurora Kinases (A and B) This compound This compound This compound->CDK2_CyclinA This compound->Aurora_Kinases Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow start Start cell_seeding 1. Cell Seeding (e.g., 96-well plate) start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation prepare_dilutions 2. Prepare this compound Serial Dilutions (in culture medium) overnight_incubation->prepare_dilutions treat_cells 3. Treat Cells (with this compound or Vehicle Control) prepare_dilutions->treat_cells incubation_period 4. Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubation_period assay 5. Perform Assay incubation_period->assay viability_assay Cell Viability Assay (e.g., MTT) assay->viability_assay Option A apoptosis_assay Apoptosis Assay (e.g., Annexin V) assay->apoptosis_assay Option B data_acquisition 6. Data Acquisition viability_assay->data_acquisition apoptosis_assay->data_acquisition plate_reader Plate Reader data_acquisition->plate_reader flow_cytometer Flow Cytometer data_acquisition->flow_cytometer data_analysis 7. Data Analysis (e.g., IC50 calculation) data_acquisition->data_analysis end End data_analysis->end

References

Application Notes and Protocols for NU6140 Solutions: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the long-term storage, handling, and stability assessment of NU6140, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor. Adherence to these recommendations is crucial for ensuring the integrity, potency, and reliability of experimental results.

Introduction to this compound

This compound is a purine-based small molecule inhibitor that selectively targets the ATP-binding pocket of CDK2, a key regulator of cell cycle progression.[1] It demonstrates significant selectivity for CDK2-cyclin A over other cyclin-dependent kinases.[2][3] Due to its role in cell cycle control, this compound is a valuable tool in cancer research and cell biology, often used to induce G2/M phase cell cycle arrest and to potentiate the apoptotic effects of other chemotherapeutic agents.[1] The chemical structure of this compound is provided below.

cluster_0 This compound NU6140_structure

Figure 1: Chemical Structure of this compound.

Quantitative Stability and Storage Data

The stability of this compound is dependent on its form (lyophilized powder or solution) and the storage conditions. The following tables summarize the recommended storage conditions and stability data.

Table 1: Storage and Stability of Lyophilized this compound

Storage TemperatureDurationNotes
-20°C36 monthsKeep desiccated.
4°C2 yearsFor shorter-term storage.

Table 2: Storage and Stability of this compound Solutions

SolventStorage TemperatureDurationNotes
DMSO-80°C6 monthsRecommended for long-term storage.
DMSO-20°C1 monthFor frequent use. Avoid multiple freeze-thaw cycles.
Ethanol-20°C1 monthAlternative solvent.

Table 3: Solubility of this compound

SolventMaximum Concentration
DMSO≥ 100 mM
Ethanol≥ 100 mM

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Based on the molecular weight of this compound (422.52 g/mol ) and the amount of powder, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Example: For 1 mg of this compound, add 236.7 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

cluster_workflow Stock Solution Preparation Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial equilibrate->centrifuge add_dmso Add calculated volume of DMSO centrifuge->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use aliquots store->end

Figure 2: Workflow for this compound Stock Solution Preparation.

Protocol for Assessing Chemical Stability by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for monitoring the stability of this compound in solution over time.

Materials:

  • This compound solution in DMSO

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound at a suitable concentration (e.g., 1 mg/mL) in the desired solvent.

    • Store the solution under the conditions being tested (e.g., -20°C, 4°C, room temperature).

    • At each time point (e.g., 0, 7, 14, 30 days), dilute an aliquot of the stock solution to a final concentration of ~50 µg/mL in the mobile phase.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area of the intact this compound.

    • Compare the peak area of this compound at each time point to the initial time point (T=0) to determine the percentage of remaining compound.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by RP-HPLC and LC-MS to separate and identify the parent compound and any degradation products.

G cluster_forced_degradation Forced Degradation Workflow start This compound Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analyze by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products analysis->end

Figure 3: Workflow for Forced Degradation Study.

Protocol for In Vitro CDK2 Kinase Inhibition Assay

This protocol is based on a generic kinase assay format, such as the LanthaScreen™ TR-FRET platform, and should be optimized for specific laboratory conditions.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase buffer

  • ATP

  • Fluorescently labeled peptide substrate

  • This compound stock solution

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer containing a constant concentration of DMSO.

  • In a 384-well plate, add the this compound dilutions.

  • Add the CDK2/Cyclin A enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Read the plate on a TR-FRET compatible plate reader to measure the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of the CDK2/Cyclin A complex, which is a critical regulator of the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 leads to the accumulation of cells in the G2/M phase and can induce apoptosis.

cluster_pathway This compound Signaling Pathway This compound This compound CDK2_CyclinA CDK2 / Cyclin A Complex This compound->CDK2_CyclinA Inhibition G2_M_Arrest G2/M Phase Arrest & Apoptosis This compound->G2_M_Arrest Substrates Phosphorylation of Substrates (e.g., Rb, p27) CDK2_CyclinA->Substrates G1_S_Progression G1/S Phase Progression Substrates->G1_S_Progression cluster_decision_tree This compound Storage and Handling start Start: Receive this compound form Form of this compound? start->form powder Lyophilized Powder form->powder Powder solution Solution form->solution Solution powder_storage Store at -20°C (desiccated) powder->powder_storage solution_use Intended Use? solution->solution_use long_term Long-Term Storage solution_use->long_term Long-Term short_term Short-Term / Frequent Use solution_use->short_term Short-Term store_minus_80 Aliquot and Store at -80°C long_term->store_minus_80 store_minus_20 Aliquot and Store at -20°C short_term->store_minus_20

References

Troubleshooting & Optimization

NU6140 Technical Support Center: Troubleshooting Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the CDK2 inhibitor NU6140, maintaining its solubility in cell culture media is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature.[1] Several factors can contribute to this:

  • Solvent Shock: this compound is typically dissolved in a high-concentration stock solution using an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. When this concentrated stock is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[2]

  • Exceeding Solubility Limit: The final concentration of this compound in the culture medium may surpass its solubility limit in that specific medium.

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of this compound.[2]

  • Temperature and pH: The temperature and pH of the medium can influence the solubility of the compound.[2]

Q2: What is the recommended solvent and concentration for preparing this compound stock solutions?

A2: The recommended solvents for preparing this compound stock solutions are DMSO and ethanol. It is advisable to prepare a high-concentration stock solution to minimize the final volume of the organic solvent in the cell culture medium. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% (v/v), and generally no higher than 0.5% (v/v).[1] The tolerance to DMSO can be cell-line dependent, so a vehicle control experiment is recommended.[1]

Q3: How can I prevent this compound from precipitating when preparing my working solution in culture media?

A3: To minimize precipitation, follow these steps:

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to the experimental temperature (typically 37°C) before adding the this compound stock solution.[2]

  • Slow, Drop-wise Addition: Add the this compound stock solution drop-by-drop to the pre-warmed media while gently vortexing or swirling the tube.[1] This facilitates rapid and even dispersion of the compound and prevents localized high concentrations that can lead to precipitation.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in a small volume of culture medium first. This gradual decrease in solvent concentration can help maintain solubility.[2]

Q4: My this compound solution appears cloudy or forms a precipitate over time in the incubator. What should I do?

A4: Delayed precipitation can occur due to the compound's instability in the aqueous environment at 37°C or changes in the media's pH over time due to cellular metabolism.[2]

  • Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions of this compound in culture media for each experiment to ensure consistent and accurate dosing.[3]

  • Monitor Media pH: Be mindful of potential pH shifts in your culture, especially in high-density cultures.

  • Consider Serum Concentration: If using serum-containing media, interactions with serum proteins could contribute to precipitation.[3] If experimentally feasible, testing solubility in serum-free media first may provide insights.

Q5: How can I determine the maximum soluble concentration of this compound in my specific culture medium?

A5: You can perform a simple solubility test:

  • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium.

  • Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). For a more quantitative assessment, you can centrifuge the samples and measure the turbidity of the supernatant.[2]

  • The highest concentration that remains clear is the approximate maximum soluble concentration in your specific medium.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO250591.69[4]
DMSO42.25100
DMSO30-[5]
Ethanol42.25100
Ethanol30-[5]
Ethanol:PBS (pH 7.2) (1:3)0.25-[5]

Note: Solubility can vary between batches and is dependent on temperature and purity.

Table 2: In Vitro IC₅₀ Values for this compound

TargetIC₅₀Reference
CDK2-cyclin A0.41 µM[4][6]
Aurora A67 nM[4][6]
Aurora B35 nM[4][6]
CDK1-cyclin B6.6 µM[4][6]
CDK4-cyclin D5.5 µM[4][6]
CDK5-p2515 µM[4][6]
CDK7-cyclin H3.9 µM[4][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 422.52 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.225 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[3][4]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[4][6]

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise to the medium to achieve the desired final concentration.

  • Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

NU6140_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk_cyclin CDK-Cyclin Complexes G1 G1 Phase S S Phase G1->S G1/S Transition CDK2_CyclinE CDK2-Cyclin E G1->CDK2_CyclinE G2 G2 Phase S->G2 CDK2_CyclinA CDK2-Cyclin A S->CDK2_CyclinA M M Phase G2->M G2/M Transition Aurora_Kinases Aurora Kinases A/B G2->Aurora_Kinases CDK2_CyclinE->S Promotes CDK2_CyclinA->G2 Promotes G2_M_Arrest G2/M Arrest & Apoptosis Aurora_Kinases->M Promotes This compound This compound This compound->CDK2_CyclinA Inhibits This compound->Aurora_Kinases Inhibits This compound->G2_M_Arrest

Caption: this compound inhibits CDK2-Cyclin A and Aurora Kinases, leading to G2/M cell cycle arrest and apoptosis.

Troubleshooting_Workflow Start This compound Precipitation Observed in Media Check_Stock Inspect Stock Solution: Is it clear? Start->Check_Stock Prepare_Fresh_Stock Prepare Fresh Stock (Protocol 1) Check_Stock->Prepare_Fresh_Stock No Check_Dilution Review Dilution Method Check_Stock->Check_Dilution Yes Prepare_Fresh_Stock->Check_Dilution Optimize_Dilution Optimize Dilution: - Pre-warm media - Slow, drop-wise addition - Serial dilution Check_Dilution->Optimize_Dilution Method is Suboptimal Check_Concentration Is Final Concentration Too High? Check_Dilution->Check_Concentration Method is Optimal Optimize_Dilution->Check_Concentration Solubility_Test Determine Max Solubility in Your Media Check_Concentration->Solubility_Test Yes Success Solution is Clear: Proceed with Experiment Check_Concentration->Success No Lower_Concentration Lower Final Concentration Solubility_Test->Lower_Concentration Lower_Concentration->Success

Caption: A logical workflow for troubleshooting this compound precipitation issues in cell culture media.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of NU6140

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the off-target effects of NU6140, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Given its known activity against other kinases, particularly Aurora A and Aurora B, a thorough understanding of its selectivity profile is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its most significant off-targets?

A1: The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. However, this compound is also a potent inhibitor of Aurora Kinase A and Aurora Kinase B, which are critical for mitotic events. The inhibitory activity against Aurora kinases is significant and occurs at concentrations comparable to or even lower than those required for potent CDK2 inhibition in some contexts.

Q2: I'm observing a G2/M cell cycle arrest after treating my cells with this compound. Is this an on-target or off-target effect?

A2: The G2/M arrest observed with this compound treatment is likely a result of the combined inhibition of both its on-target, CDK2, and its off-targets, Aurora Kinases A and B.[1] While CDK2 is involved in the G1/S transition, its inhibition can also contribute to a G2/M delay. More prominently, Aurora kinases play a crucial role in mitotic entry and progression, and their inhibition strongly induces a G2/M arrest.[1] Therefore, this phenotype should not be solely attributed to CDK2 inhibition.

Q3: My experimental results with this compound do not align with the known function of CDK2. How can I determine if this is due to an off-target effect?

A3: This is a strong indicator of a potential off-target effect. To investigate this, you can perform several validation experiments. A primary method is to use a genetic approach, such as siRNA or CRISPR/Cas9, to specifically knock down CDK2.[2] If the phenotype observed with this compound is not replicated by CDK2 knockdown, it is likely due to an off-target effect. Additionally, using a structurally different CDK2 inhibitor with a distinct off-target profile can help to confirm if the observed phenotype is specific to this compound's polypharmacology.

Q4: How can I experimentally distinguish between the effects of this compound on CDK2 versus its effects on Aurora kinases?

A4: Differentiating these effects requires a multi-pronged approach. One strategy is to use this compound at concentrations that are selective for Aurora kinases over CDK2, if such a window exists in your experimental system (see data table below). Another powerful method is to perform rescue experiments. For example, you can assess whether the overexpression of a drug-resistant CDK2 mutant can reverse the phenotype induced by this compound. If it does, the effect is likely on-target. Conversely, to test for Aurora kinase-mediated effects, you could compare the phenotype induced by this compound to that of a highly selective Aurora kinase inhibitor.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Suggested Action
Unexpectedly high level of apoptosis or cell death at low concentrations of this compound. Potent inhibition of Aurora kinases, which are essential for cell division and survival.1. Perform a dose-response curve and correlate the onset of apoptosis with the IC50 values for Aurora kinases. 2. Use a selective Aurora kinase inhibitor as a positive control to see if it phenocopies the effect. 3. Assess markers of mitotic catastrophe, a common outcome of Aurora kinase inhibition.
Phenotype observed with this compound is not rescued by overexpression of CDK2. The phenotype is likely mediated by the inhibition of an off-target, such as Aurora A or B.1. Validate the off-target hypothesis using siRNA knockdown of the suspected off-target kinase(s). 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm the engagement of this compound with the suspected off-target protein in your cells.
Discrepancy between in vitro kinase assay results and cellular phenotypes. Differences in cellular ATP concentrations, cell permeability of this compound, or the activity of drug efflux pumps can alter the effective intracellular concentration and target engagement.1. Use cell-based assays like CETSA to confirm target engagement within the cell. 2. Consider the use of efflux pump inhibitors to determine if they modulate the activity of this compound.
Inconsistent results across different cell lines. Varying expression levels of on-target (CDK2) and off-target (Aurora kinases) proteins in different cell lines.1. Characterize the protein expression levels of CDK2, Aurora A, and Aurora B in the cell lines being used via Western blot. 2. Choose cell lines with well-defined expression of the target kinases for your experiments.

Quantitative Data Summary: Kinase Inhibition Profile of this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target and known off-targets. This data is essential for designing experiments with appropriate concentrations to probe on- and off-target effects.

KinaseIC50 (µM)Notes
CDK2/cyclin A 0.41 [3]Primary Target
Aurora A0.067[3]Potent Off-Target
Aurora B0.035[3]Potent Off-Target
CDK1/cyclin B6.6[3]Lower affinity
CDK4/cyclin D5.5[3]Lower affinity
CDK5/p2515[3]Lower affinity
CDK7/cyclin H3.9[3]Lower affinity

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to its target proteins (e.g., CDK2, Aurora A/B) in intact cells.

Principle: Ligand binding increases the thermal stability of a protein. CETSA measures this change in stability to confirm target engagement.

Methodology:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[4]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting using specific antibodies for CDK2, Aurora A, and Aurora B.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]

Protocol 2: siRNA-Mediated Knockdown of CDK2

Objective: To genetically validate the on-target effects of this compound by comparing its phenotype to that of CDK2 depletion.

Methodology:

  • siRNA Transfection: Transfect cells with a validated siRNA targeting CDK2 or a non-targeting control siRNA using a suitable transfection reagent.[2][5]

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells to confirm the reduction of CDK2 protein levels by Western blotting.

  • Phenotypic Analysis: Treat the remaining CDK2-knockdown and control cells with this compound or vehicle. Analyze the cellular phenotype of interest (e.g., cell cycle progression, proliferation, apoptosis).

  • Comparison: Compare the phenotype of this compound-treated control cells with that of CDK2-knockdown cells. If the phenotypes are similar, it supports an on-target effect.

Visualizing Signaling Pathways and Experimental Logic

To aid in understanding the cellular context of this compound's action and the logic of troubleshooting, the following diagrams are provided.

NU6140_Mechanism_of_Action cluster_on_target On-Target Effect cluster_off_target Off-Target Effects This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits Aurora_A Aurora A This compound->Aurora_A Inhibits Aurora_B Aurora B This compound->Aurora_B Inhibits G1_S_Progression G1/S Progression CDK2->G1_S_Progression Promotes G2_M_Arrest G2/M Arrest & Centrosome Defects CDK2->G2_M_Arrest Contributes to Mitotic_Events Mitotic Events (Centrosome Separation, Spindle Assembly) Aurora_A->Mitotic_Events Regulates Aurora_B->Mitotic_Events Regulates Mitotic_Events->G2_M_Arrest Leads to upon inhibition

Caption: this compound inhibits both its on-target CDK2 and off-target Aurora kinases.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Is_Phenotype_Dose_Dependent Is the phenotype dose-dependent? Start->Is_Phenotype_Dose_Dependent Is_Phenotype_Dose_Dependent->Start No (Re-evaluate experiment) Correlate_with_IC50 Correlate effective concentration with known IC50 values Is_Phenotype_Dose_Dependent->Correlate_with_IC50 Yes Genetic_Validation Perform Genetic Validation (e.g., CDK2 siRNA knockdown) Correlate_with_IC50->Genetic_Validation Phenocopy Does knockdown phenocopy this compound? Genetic_Validation->Phenocopy On_Target Likely On-Target (CDK2-mediated) Phenocopy->On_Target Yes Off_Target Likely Off-Target Phenocopy->Off_Target No Investigate_Off_Target Investigate specific off-targets (e.g., Aurora kinase inhibitors, CETSA) Off_Target->Investigate_Off_Target

Caption: A logical workflow for troubleshooting unexpected results with this compound.

CDK2_Aurora_Signaling cluster_CDK2 CDK2 Signaling cluster_Aurora Aurora Kinase Signaling Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 Activates pRb pRb (Retinoblastoma protein) (WB measurable) CDK2->pRb Phosphorylates (inhibits) E2F E2F pRb->E2F Inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Regulates Aurora_B Aurora B Histone_H3 Histone H3 (Ser10) (WB measurable) Aurora_B->Histone_H3 Phosphorylates Spindle_Assembly Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly Regulates This compound This compound This compound->CDK2 Inhibits This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits

References

NU6140 Technical Support Center: Optimizing Treatment Duration for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing NU6140, a selective CDK2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experiments for maximum therapeutic effect, with a focus on treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A, with a reported IC50 of 0.41 μM.[1] It also demonstrates inhibitory activity against Aurora Kinase A and Aurora Kinase B.[1][2] By targeting CDK2, this compound disrupts the cell cycle, primarily causing an arrest in the G2/M phase, and can induce apoptosis in cancer cells.[2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.

Q3: At what concentration should I start my experiments?

A3: The effective concentration of this compound can vary between cell lines. Based on published data, concentrations ranging from 1 µM to 10 µM have been shown to induce cell cycle arrest and apoptosis in various cell types.[3] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration is dependent on the cell type and the desired outcome (e.g., cell cycle arrest, apoptosis). While some studies have used fixed time points such as 24 hours[3], the maximal effect may be observed at different time points. A time-course experiment is crucial for determining the ideal duration. For example, in some contexts, a sequential treatment, such as priming with another agent followed by this compound, may be more effective.[4]

Q5: I am not observing the expected G2/M arrest. What could be the reason?

A5: Several factors could contribute to this:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment to identify the optimal concentration.

  • Cell Line Resistance: Some cell lines may be inherently resistant to CDK2 inhibition.

  • Incorrect Timing of Analysis: The peak of G2/M arrest might occur at a different time point than the one you are analyzing. A time-course experiment is recommended.

  • Cell Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of treatment.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Cell Viability in Control Group High DMSO concentration in the final culture medium.Ensure the final DMSO concentration is below 0.5%. Prepare a vehicle control with the same DMSO concentration as your this compound treatment group.
Inconsistent Results Between Experiments Variation in cell seeding density or cell cycle phase at the time of treatment.Standardize your cell seeding protocol and ensure cells are at a consistent confluency and in the exponential growth phase before adding this compound.
No Apoptosis Induction The concentration of this compound is too low or the treatment duration is too short.Perform a dose-response and a time-course experiment. The apoptotic response is often concentration and time-dependent.
The cell line is resistant to apoptosis induction by CDK2 inhibition alone.Consider combination therapies. This compound has been shown to potentiate the apoptotic effects of other agents like paclitaxel.[4]
Difficulty in Detecting Phospho-CDK2 Inhibition Suboptimal antibody for Western blotting or issues with sample preparation.Use a validated antibody for phosphorylated CDK2. Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.

Data on this compound Treatment Duration and Concentration

The optimal duration and concentration of this compound treatment are critical for achieving the desired biological effect. Below is a summary of data from a study on the time-dependent effects of this compound on intestinal epithelial cells (IEC-6).

Cell Line This compound Concentration Treatment Duration Observed Effect Reference
IEC-610 µM24 hoursInhibition of cell proliferation[5]
IEC-610 µM48 hoursSignificant inhibition of cell proliferation[5]
IEC-610 µM72 hoursMaintained inhibition of cell proliferation[5]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability over a time course.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for various durations (e.g., 24, 48, 72 hours).

  • At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the quantification of apoptotic cells following this compound treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • This compound

  • 6-well plates

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for different time points (e.g., 12, 24, 48 hours).

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time points.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate on ice for at least 30 minutes (or at -20°C overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot for CDK2 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on CDK2 activity by measuring the phosphorylation of its substrates.

Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK2)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and transfer system

  • PVDF or nitrocellulose membrane

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing this compound's Mechanism and Experimental Design

Signaling Pathway of this compound Action

NU6140_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Key Regulators G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->G2 promotes G2/M transition Aurora_Kinases Aurora Kinases A/B This compound This compound This compound->CDK2_CyclinA inhibits This compound->Aurora_Kinases inhibits Apoptosis Apoptosis This compound->Apoptosis induces

Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.

Experimental Workflow for Optimizing this compound Treatment Duration

experimental_workflow start Start: Cell Culture seeding Cell Seeding start->seeding treatment This compound Treatment (Dose-Response) seeding->treatment time_course This compound Treatment (Time-Course) treatment->time_course Using optimal concentration analysis Endpoint Analysis time_course->analysis viability Cell Viability (MTT Assay) analysis->viability apoptosis Apoptosis (Annexin V/PI) analysis->apoptosis cell_cycle Cell Cycle (PI Staining) analysis->cell_cycle western Western Blot (p-Rb, etc.) analysis->western data_analysis Data Analysis and Determination of Optimal Duration viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: Workflow for determining the optimal treatment duration of this compound.

References

Technical Support Center: Managing NU6140 Stability in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of NU6140 in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] By inhibiting CDK2, this compound can induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[1] It is a purine-based compound and has also been shown to inhibit Aurora kinases A and B, which are also involved in cell division.[1]

Q2: What are the recommended solvent and storage conditions for this compound stock solutions?

This compound is soluble in DMSO and ethanol.[3] For long-term storage, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO, aliquot it into small, single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.[4] Stock solutions in DMSO are typically stable for several months when stored properly.

Q3: Why is the stability of this compound a concern in long-term cell culture experiments?

The stability of any small molecule inhibitor, including this compound, can be compromised in the complex environment of cell culture media. Factors such as the aqueous nature of the media, physiological temperature (37°C), pH, and interactions with media components can lead to the degradation of the compound over time. In long-term experiments, this degradation can result in a decrease in the effective concentration of the inhibitor, leading to inconsistent and unreliable experimental outcomes.

Q4: How often should the cell culture media containing this compound be replaced in a long-term experiment?

The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions (e.g., cell line, media formulation, cell density). As a general starting point, consider replacing the media every 24-48 hours. However, it is highly recommended to experimentally determine the stability of this compound in your specific cell culture setup to establish an optimal media changing schedule.

Q5: What are the potential off-target effects of this compound?

Besides its primary target CDK2, this compound has been shown to potently inhibit Aurora kinases A and B.[1] Researchers should be aware of these off-target effects when interpreting experimental results, as inhibition of Aurora kinases can also impact cell cycle progression and apoptosis.

Troubleshooting Guide

This guide addresses common problems that may arise due to the potential instability of this compound in long-term cell culture experiments.

Problem Possible Cause Recommended Solution
Decreased or inconsistent compound efficacy over time. This compound may be degrading in the cell culture medium.1. Determine this compound Stability: Perform a time-course experiment to measure the concentration of this compound in your cell culture medium over time using LC-MS (see Experimental Protocols section).2. Increase Media Refreshment Frequency: Based on the stability data, increase the frequency of media changes to maintain a more consistent concentration of this compound.3. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid issues with the stability of diluted solutions.
High variability between experimental replicates. 1. Inconsistent this compound concentration due to degradation.2. Precipitation of this compound in the media.3. Inconsistent cell health or density.1. Address Stability: Follow the recommendations above to ensure consistent this compound concentration.2. Check for Precipitation: Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solubility issues. If precipitation occurs, consider lowering the working concentration or using a different formulation approach (consult a formulation specialist).3. Standardize Cell Culture: Ensure consistent cell seeding density, passage number, and overall cell health across all replicates.
Unexpected cellular phenotypes or off-target effects. 1. Accumulation of active degradation products.2. Off-target effects on Aurora kinases.1. Characterize Degradation Products: If possible, use LC-MS/MS to identify potential degradation products and assess their biological activity in separate experiments.2. Use Control Compounds: Include a structurally distinct CDK2 inhibitor as a control to confirm that the observed phenotype is due to CDK2 inhibition. To investigate the role of Aurora kinase inhibition, consider using a specific Aurora kinase inhibitor as a control.
Cells appear stressed or die at expected effective concentrations. 1. Solvent toxicity.2. Compound cytotoxicity unrelated to its primary mechanism.1. Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) to assess the effect of the solvent on the cells.2. Dose-Response Curve: Perform a detailed dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media using LC-MS

This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (or other suitable organic solvent)

  • Internal standard (a stable, structurally similar compound not present in the sample)

  • LC-MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Prepare this compound Working Solution: Prepare a working solution of this compound in your cell culture medium at the desired final concentration. Include a vehicle control (medium with the same final concentration of DMSO).

  • Time-Course Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). Incubate the tubes in a cell culture incubator at 37°C and 5% CO2.

  • Sample Collection: At each time point, take an aliquot of the medium.

  • Protein Precipitation and Extraction: To each medium sample, add a 3-fold volume of ice-cold acetonitrile containing a known concentration of the internal standard. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis by LC-MS: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS method to quantify the concentration of this compound. The method should be optimized for the separation and detection of this compound and the internal standard.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 time point. Plot the percentage of this compound remaining versus time to determine its stability profile and estimate its half-life in the medium.

Visualizations

NU6140_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_G2_M S/G2/M Progression CDK4_6 CDK4/6 pRB pRB CDK4_6->pRB phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F pRB->E2F inhibits CDK2 CDK2 G2_M_Checkpoint G2/M Checkpoint CDK2->G2_M_Checkpoint promotes progression Apoptosis Apoptosis CDK2->Apoptosis inhibition leads to CyclinE_A Cyclin E/A CyclinE_A->CDK2 G2_M_Checkpoint->Apoptosis arrest can lead to Aurora_Kinases Aurora Kinases A/B Aurora_Kinases->G2_M_Checkpoint regulates This compound This compound This compound->CDK2 inhibits This compound->Aurora_Kinases inhibits (off-target)

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start: Prepare this compound Working Solution in Media incubate Incubate at 37°C, 5% CO2 (Time-course: 0, 2, 4, 8... hrs) start->incubate sample Collect Media Samples at Each Time Point incubate->sample precipitate Protein Precipitation & Extraction with ACN + Internal Standard sample->precipitate analyze Analyze by LC-MS precipitate->analyze data Calculate % Remaining and Determine Half-life analyze->data end End: Stability Profile Established data->end

Caption: Workflow for this compound stability assessment.

Troubleshooting_Flow start Issue: Inconsistent Results in Long-Term Experiment check_stability Is this compound stability in media known? start->check_stability perform_stability_assay Perform LC-MS stability assay (See Protocol 1) check_stability->perform_stability_assay No is_stable Is this compound stable for the duration of the experiment? check_stability->is_stable Yes perform_stability_assay->is_stable increase_refresh Increase media refreshment frequency is_stable->increase_refresh No check_precipitation Is there visible precipitation in the media? is_stable->check_precipitation Yes increase_refresh->check_precipitation lower_concentration Lower working concentration or re-evaluate formulation check_precipitation->lower_concentration Yes check_cell_health Are cell health and density consistent? check_precipitation->check_cell_health No lower_concentration->check_cell_health standardize_culture Standardize cell culture protocols check_cell_health->standardize_culture No end Re-run experiment with optimized conditions check_cell_health->end Yes standardize_culture->end

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Interpreting Unexpected Results in NU6140 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in cell viability assays involving the CDK inhibitor NU6140.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Assay Considerations

Question 1: What are the primary mechanisms of action of this compound that can influence cell viability assay results?

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Its primary mechanism involves binding to the ATP pocket of CDK2, leading to cell cycle arrest, primarily at the G2/M phase.[2] This cytostatic effect, which halts cell proliferation without necessarily inducing immediate cell death, can lead to discrepancies between different types of viability assays. Furthermore, this compound has known off-target activity, potently inhibiting Aurora Kinase A and Aurora Kinase B, which are also crucial for mitotic progression.[1][3] Inhibition of these kinases can induce endoreduplication and polyploidy, ultimately leading to apoptosis.[4]

Question 2: My cell viability data shows a weaker than expected effect of this compound. What are the potential reasons?

A weaker-than-expected effect of this compound in a cell viability assay can stem from several factors:

  • Assay Type: Metabolic assays, such as those using MTT or MTS, measure cellular metabolic activity as a proxy for viability. As CDK inhibitors like this compound can be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), a metabolic assay might not show a significant drop in signal, especially at early time points. The cells may be arrested but still metabolically active.

  • Cell Line Selection: The sensitivity of a cell line to CDK inhibitors can depend on its genetic background, such as the status of the Retinoblastoma (Rb) protein. Cell lines with a non-functional Rb protein may exhibit intrinsic resistance to CDK4/6 inhibitors, and while this compound targets CDK2, the overall pathway integrity can influence the outcome.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is not affecting cell viability.[5] Precipitated compound will not be effective and can interfere with optical readings.

Troubleshooting Unexpected Dose-Response Curves

Question 3: I am observing a U-shaped or non-linear dose-response curve. What could be the cause?

A U-shaped or biphasic dose-response curve, where the inhibitory effect decreases at higher concentrations, can be perplexing. Potential causes include:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can scatter light or interact with the assay reagents, leading to artificially high absorbance or fluorescence readings that are independent of cell viability. Visually inspect the wells for any signs of precipitation.

  • Off-Target Effects: At higher concentrations, the off-target effects of this compound on other kinases or cellular processes might become more pronounced and could potentially counteract the cytotoxic or cytostatic effects observed at lower concentrations.

  • Assay Interference: The chemical structure of this compound, a purine (B94841) analogue, may directly interact with the assay reagents at high concentrations.[2] This can lead to chemical reduction of tetrazolium salts (MTT, MTS) independent of cellular enzymatic activity, resulting in a false positive signal for viability.

Interference with Assay Chemistry

Question 4: Could this compound, as a purine analogue, directly interfere with MTT or MTS assays?

Yes, there is a potential for interference. Tetrazolium-based assays like MTT and MTS rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases. Compounds with reducing potential can directly reduce these salts, leading to a color change that is not indicative of cell viability. While there is no specific study confirming this for this compound, it is a known phenomenon for some purine analogues.[6] To test for this, it is crucial to include a "no-cell" control where this compound is added to the culture medium and the assay reagent to see if a color change occurs in the absence of cells.

Impact of Off-Target Effects on Viability Readouts

Question 5: How might the inhibition of Aurora Kinases by this compound affect my cell viability results?

This compound is a potent inhibitor of Aurora Kinases A and B.[1] Inhibition of these kinases can have profound effects on cellular metabolism, which can complicate the interpretation of metabolic-based viability assays.[7] For instance, some studies have shown that Aurora kinase inhibition can lead to metabolic reprogramming, including an increase in mitochondrial activity and oxygen consumption.[7] In an MTT or MTS assay, which measures mitochondrial reductase activity, this could lead to an underestimation of the compound's cytotoxic effect, as the remaining viable cells might exhibit increased metabolic activity.

Considerations for Combination Studies

Question 6: I am seeing a much stronger effect than expected when combining this compound with another drug, like paclitaxel. Is this a known phenomenon?

Yes, this compound has been shown to have a synergistic effect when combined with the chemotherapeutic agent paclitaxel. This potentiation of apoptosis is thought to be mediated through the downregulation of the anti-apoptotic protein survivin. When interpreting results from combination studies, it is important to consider the potential for synergistic, additive, or antagonistic interactions. The schedule of drug administration (e.g., sequential vs. simultaneous) can also significantly impact the outcome.

Data Presentation

Table 1: this compound Kinase Inhibitory Profile

TargetIC50
CDK2/cyclin A0.41 µM
Aurora A67 nM
Aurora B35 nM
CDK1/cyclin B6.6 µM
CDK4/cyclin D15.5 µM
CDK5/p2515 µM
CDK7/cyclin H3.9 µM

Data compiled from publicly available sources.[1]

Table 2: Troubleshooting Guide for Common Issues in this compound Viability Assays

IssuePotential CauseRecommended Solution
High Background Signal - Direct reduction of assay reagent by this compound- Contamination of media or reagents- Phenol (B47542) red in media interfering with absorbance readings- Run a "no-cell" control with this compound and assay reagent.- Use sterile techniques and fresh reagents.- Use phenol red-free media for the assay.
Low Signal or Weak Effect - this compound is primarily cytostatic- Insufficient incubation time- Low cell number- Use an assay that measures cell number directly (e.g., crystal violet) or a cytotoxicity assay (e.g., LDH release) in parallel.- Optimize incubation time with the compound.- Optimize cell seeding density.
Inconsistent Replicates - Uneven cell seeding- Edge effects in the microplate- Incomplete dissolution of formazan crystals (MTT assay)- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete solubilization with sufficient solvent and mixing.
U-shaped Dose-Response Curve - Compound precipitation at high concentrations- Direct interference with assay reagent- Off-target effects- Visually inspect wells for precipitation.- Perform the "no-cell" control at high concentrations.- Consider alternative viability assays with different detection principles.

Experimental Protocols

General Protocol for MTT Cell Viability Assay (Adaptable for this compound)

This protocol provides a general framework. Optimization of cell number, incubation times, and reagent concentrations is recommended for each specific cell line and experimental condition.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. This typically ranges from 5,000 to 10,000 cells per well.

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to use a medium without phenol red to avoid interference with absorbance readings.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Control Experiments for this compound Assays:

  • No-Cell Control: To test for direct interference of this compound with the assay reagent, prepare wells with culture medium and the same concentrations of this compound as in the experimental wells, but without cells. Add the assay reagent and measure the signal.

  • Alternative Viability Assay: To confirm results from a metabolic assay, consider using a complementary assay that measures a different cellular parameter, such as cell number (e.g., crystal violet staining) or membrane integrity (e.g., LDH release assay).

Mandatory Visualization

NU6140_Signaling_Pathway cluster_G2_M_Phase G2/M Phase Transition cluster_Mitosis Mitosis CDK2 CDK2 G2_M_Progression G2/M Progression CDK2->G2_M_Progression CyclinA Cyclin A CyclinA->CDK2 AuroraA Aurora A Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis This compound This compound This compound->CDK2 This compound->AuroraA This compound->AuroraB

Caption: this compound's dual inhibitory action on CDK2 and Aurora kinases.

Troubleshooting_Workflow Start Unexpected Viability Result Check_Dose_Response Examine Dose-Response Curve Start->Check_Dose_Response U_Shaped U-shaped or Biphasic? Check_Dose_Response->U_Shaped Check_Precipitation Check for Compound Precipitation U_Shaped->Check_Precipitation Yes Weak_Effect Weaker than Expected Effect? U_Shaped->Weak_Effect No No_Cell_Control Run No-Cell Control Check_Precipitation->No_Cell_Control Alternative_Assay Consider Alternative Viability Assay No_Cell_Control->Alternative_Assay End Refined Interpretation Alternative_Assay->End Check_Assay_Type Review Assay Principle (Cytostatic vs. Cytotoxic) Weak_Effect->Check_Assay_Type Yes Strong_Effect Stronger than Expected Effect? Weak_Effect->Strong_Effect No Optimize_Conditions Optimize Incubation Time & Cell Density Check_Assay_Type->Optimize_Conditions Optimize_Conditions->End Combination_Study Is it a Combination Study? Strong_Effect->Combination_Study Yes Synergy Investigate Synergy Combination_Study->Synergy Yes Combination_Study->End No Synergy->End

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Minimizing NU6140 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CDK2 inhibitor NU6140 in primary cell cultures. Our goal is to help you mitigate toxicity and achieve reliable, reproducible results in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell cultures.

Problem Potential Cause(s) Recommended Solution(s)
High Levels of Cell Death or Apoptosis High Concentration of this compound: Primary cells are often more sensitive to cytotoxic effects than immortalized cell lines. Off-Target Effects: this compound is known to inhibit Aurora kinases A and B, which can contribute to toxicity.[1][2] Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to primary cells.1. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration that achieves the desired biological effect (e.g., cell cycle arrest) with minimal toxicity. Start with a low concentration (e.g., 1 µM) and titrate upwards.[3] 2. Monitor Off-Target Effects: If possible, assess the activity of Aurora kinases to understand the contribution of off-target effects. 3. Control Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Loss of Primary Cell Phenotype or Function Cell Cycle Arrest: As a CDK2 inhibitor, this compound induces cell cycle arrest, which can impact the differentiation and function of primary cells.[1][3] Apoptosis Induction: this compound can induce apoptosis, leading to the selection of a resistant or altered cell population.[1][3]1. Time-Course Experiments: Determine the shortest exposure time required to achieve the desired effect. Continuous exposure may not be necessary and can exacerbate toxicity. 2. Recovery Periods: After this compound treatment, wash the cells and culture them in fresh medium to assess the reversibility of the effects and allow for recovery. 3. Characterize Cell Phenotype: Regularly assess key markers of your primary cell type to ensure the phenotype is maintained throughout the experiment.
Inconsistent or Irreproducible Results Variability in Primary Cell Isolations: Primary cells from different donors or even different isolations from the same donor can exhibit significant variability. Cell Culture Conditions: Suboptimal culture conditions can sensitize cells to the toxic effects of this compound.1. Standardize Cell Isolation and Culture: Use a consistent protocol for primary cell isolation and culture. Whenever possible, use cells from the same donor for a set of experiments. 2. Optimize Culture Conditions: Ensure that the culture medium, supplements, and substrate are optimal for the specific primary cell type being used. 3. Include Proper Controls: Always include positive and negative controls in your experiments to validate your results.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] By binding to the ATP pocket of CDK2, this compound prevents the phosphorylation of its substrates, leading to cell cycle arrest, primarily at the G2/M phase.[1][3] It also has known off-target activity against Aurora kinases A and B.[1][2]

2. What are the known toxic effects of this compound in primary cells?

In sensitive cell types, including human embryonic stem cells which share some characteristics with primary cells, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][3] This can manifest as reduced cell viability, decreased proliferation, and changes in cell morphology.

3. What is a recommended starting concentration for this compound in primary cell cultures?

Based on studies with sensitive cell types like human embryonic stem cells, a starting concentration range of 1 µM to 10 µM is recommended.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental goals.

4. How can I measure this compound-induced toxicity in my primary cell cultures?

Several methods can be used to quantify toxicity:

  • Cell Viability Assays: Assays such as MTT, XTT, or resazurin (B115843) reduction can measure metabolic activity, which is an indicator of cell viability.

  • Cytotoxicity Assays: Measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a common method to quantify cell membrane damage.

  • Apoptosis Assays: Apoptosis can be detected by measuring the activity of caspases (e.g., caspase-3), using TUNEL staining to detect DNA fragmentation, or by flow cytometry using Annexin V and propidium (B1200493) iodide staining.

5. Are there any strategies to reduce the off-target effects of this compound?

Minimizing off-target effects is challenging for many kinase inhibitors. Strategies include:

  • Using the Lowest Effective Concentration: This reduces the likelihood of engaging lower-affinity off-target kinases.

  • Shortening Exposure Time: Limiting the duration of treatment can minimize cumulative off-target effects.

  • Using a More Selective Inhibitor: If available, consider using a CDK2 inhibitor with a different chemical structure and selectivity profile to confirm on-target effects.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations (IC50) and effective concentrations of this compound from various studies. Note that data for many primary cell types are not available, and values can vary significantly between cell types and experimental conditions.

Table 1: this compound Inhibitory Concentrations (IC50)

Target Cell Line/System IC50 Value Reference
CDK2/cyclin AEnzyme Assay0.41 µM[2]
Aurora AEnzyme Assay67 nM[2]
Aurora BEnzyme Assay35 nM[2]
Cell ProliferationA549 (Lung Carcinoma)Not explicitly stated, but tested in the range of 0.0015–10 µM[4]
Cell ProliferationHeLa (Cervical Cancer)Not explicitly stated, but apoptosis induced at 10 µM

Table 2: Observed Effects of this compound on Cell Viability and Apoptosis

Cell Type Concentration Effect Reference
Human Embryonic Stem (hES) Cells1 µMMinimal effect on cell cycle.[3]
Human Embryonic Stem (hES) Cells5 µMIncreased number of cells in G2/M phase, decreased cells in G1 phase.[3]
Human Embryonic Stem (hES) Cells10 µMIncreased number of cells in G2/M phase, decreased cells in G1 and S phases, induction of apoptosis (cleaved caspase-3 positive cells).[3]
Human Embryonal Carcinoma (hEC) Cells10 µMIncreased number of cells in G2/M phase, induction of apoptosis (cleaved caspase-3 positive cells).[3]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound in primary cell cultures.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of primary cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Caspase-3 Activity Assay

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 activity.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Seed and treat primary cells with this compound as described in Protocol 1.

  • Cell Lysis: After treatment, collect the cells (including any floating cells) and lyse them using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[2]

  • Data Analysis: Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of this compound on the cell cycle distribution of primary cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat primary cells with this compound as described in Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

NU6140_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_off_target Off-Target Effects This compound This compound CDK2_CyclinA CDK2/Cyclin A Complex This compound->CDK2_CyclinA Inhibits AuroraA Aurora A Kinase This compound->AuroraA Inhibits (Off-target) AuroraB Aurora B Kinase This compound->AuroraB Inhibits (Off-target) CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest Leads to Apoptosis Apoptosis This compound->Apoptosis Leads to G2_M_Progression G2/M Progression CDK2_CyclinA->G2_M_Progression Promotes

Caption: this compound inhibits CDK2/Cyclin A, causing G2/M arrest and apoptosis.

Experimental Workflow for Assessing this compound Toxicity

Experimental_Workflow start Start: Primary Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-3) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: Workflow for evaluating this compound toxicity in primary cells.

Troubleshooting Logic for High Cell Death

Troubleshooting_Logic start High Cell Death Observed? check_conc Is this compound concentration > 10µM? start->check_conc reduce_conc Action: Reduce Concentration and repeat dose-response check_conc->reduce_conc Yes check_solvent Is solvent concentration > 0.1%? check_conc->check_solvent No reduce_solvent Action: Reduce Solvent Concentration check_solvent->reduce_solvent Yes check_exposure Is exposure time > 48h? check_solvent->check_exposure No reduce_exposure Action: Reduce Exposure Time check_exposure->reduce_exposure Yes optimize_culture Action: Re-optimize Culture Conditions check_exposure->optimize_culture No

References

common pitfalls to avoid when working with NU6140

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NU6140. This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the success of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine-based small molecule inhibitor. Its primary mechanism of action is the selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) associated with cyclin A.[1][2] It binds to the ATP-binding pocket of CDK2, preventing the kinase from phosphorylating its substrates and thereby playing a crucial role in controlling the cell cycle.[3]

Q2: What are the common applications of this compound in research?

This compound is primarily used in cancer research for its ability to induce cell cycle arrest, typically at the G2/M phase, and to promote apoptosis (programmed cell death) in various cancer cell lines.[2][4][5] It is often studied for its potential to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel.[2][4][5] Additionally, it has been used to investigate the role of CDK2 in maintaining pluripotency in stem cells.[6]

Q3: How should I dissolve and store this compound?

Proper dissolution and storage are critical for maintaining the activity of this compound.

  • Solubility: this compound is soluble in DMSO and ethanol, with concentrations up to 100 mM being achievable.[4][7] For aqueous buffers like PBS, solubility is significantly lower.[5]

  • Stock Solutions: It is highly recommended to prepare a concentrated stock solution in DMSO.[1]

  • Storage: Store the solid compound desiccated at +4°C for short-term storage or -20°C for long-term storage.[7][8] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]

Troubleshooting Guide

Pitfall 1: Unexpected Off-Target Effects

Q: I am observing effects that cannot be explained by CDK2 inhibition alone. Is this compound truly specific to CDK2?

A: While this compound is a selective inhibitor of CDK2, it is not entirely specific. A significant pitfall is its potent inhibitory activity against Aurora Kinase A and Aurora Kinase B .[1][2][4] In fact, it inhibits Aurora kinases at much lower concentrations (nanomolar range) than it does CDK2 (micromolar range). This is a critical consideration when interpreting your data. If your experimental system expresses these kinases, the observed phenotype may be a composite effect of inhibiting both CDK2 and Aurora kinases.

Recommendations:

  • Validate Off-Target Effects: Use a secondary, structurally different CDK2 inhibitor or an Aurora kinase inhibitor as a control to dissect the observed effects.

  • Dose-Response Curve: Perform a careful dose-response study. At lower concentrations, the effects might be dominated by Aurora kinase inhibition.

  • Target Knockdown: Use siRNA or shRNA to specifically knock down CDK2 or Aurora kinases to confirm that the phenotype observed with this compound is consistent with the knockdown of the intended target.

Pitfall 2: Inconsistent Cellular Responses and Potency

Q: The IC50 value of this compound seems to vary between my experiments and published data. Why is this happening?

A: Discrepancies in potency are a common issue and can stem from several factors. Published IC50 values for this compound against CDK2/cyclin A are typically in the range of 0.41-1.1 µM.[1][4] However, this can vary based on the specific assay conditions and cell line used.

Key Factors Influencing Potency:

  • Cell Line Variability: Different cell lines have varying levels of CDK2 expression, different cell cycle profiles, and different membrane permeability, all of which can affect the apparent potency of the inhibitor.[6]

  • Assay Conditions: The concentration of ATP used in a kinase assay can significantly impact the measured IC50 value for an ATP-competitive inhibitor like this compound.

  • Compound Stability: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of the compound, reducing its effective concentration.[1]

Recommendations:

  • Establish a Baseline: Always determine the IC50 value empirically in your specific cell line and under your experimental conditions.

  • Consistent Protocols: Ensure that your assay conditions (e.g., cell density, incubation time, ATP concentration) are consistent across experiments.

  • Fresh Aliquots: Use fresh aliquots of your this compound stock solution for each experiment to ensure consistent potency.

Pitfall 3: Solubility and Precipitation in Media

Q: I noticed precipitation after adding this compound to my cell culture media. How can I avoid this?

A: This is a common problem when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. This compound has poor aqueous solubility.[5]

Recommendations:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (ideally ≤0.1%) to avoid solvent toxicity and to aid in keeping the compound in solution.

  • Serial Dilutions: Do not add the highly concentrated DMSO stock directly to your full volume of media. Perform intermediate dilutions in media or PBS, ensuring rapid mixing at each step.

  • Pre-warm Media: Adding the compound to pre-warmed media can sometimes help with solubility.

  • Visual Inspection: Always inspect your final solution for any signs of precipitation before adding it to your cells.

Data and Protocols

Inhibitor Selectivity Profile

The following table summarizes the inhibitory concentrations (IC50) of this compound against various kinases, highlighting its primary targets and key off-targets.

Kinase TargetIC50 ValueSelectivity vs CDK2/cyclin A
Aurora Kinase B 35 nM ~12x more potent
Aurora Kinase A 67 nM ~6x more potent
CDK2/cyclin A 0.41 µM Primary Target
CDK4/cyclin D5.5 µM~13-fold less potent
CDK1/cyclin B6.6 µM~16-fold less potent
CDK5/p2515 µM~36-fold less potent
Data compiled from multiple sources.[1][2]
Solubility Data
SolventMaximum Concentration
DMSO100 mM (42.25 mg/mL)
Ethanol100 mM (42.25 mg/mL)
DMF30 mg/mL
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL
Data compiled from multiple sources.[4][5][7]

Key Experimental Methodologies & Visualizations

General Protocol for Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound.

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in high-quality, anhydrous DMSO to create a 10 mM stock solution.

    • Aliquot into single-use tubes and store at -80°C.

  • Cell Seeding:

    • Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).

    • Allow cells to adhere and recover overnight.

  • Compound Treatment:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions in pre-warmed, serum-containing culture medium to achieve the desired final concentrations.

    • Crucial Step: Ensure the final DMSO concentration in the media is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). This will depend on the specific endpoint being measured (e.g., cell cycle analysis, apoptosis assay).

  • Endpoint Analysis:

    • Harvest cells and perform downstream analysis, such as flow cytometry for cell cycle, Western blotting for protein expression, or a cell viability assay (e.g., MTT, CellTiter-Glo).

Visualizing the Mechanism and Potential Pitfalls

The following diagrams illustrate the key pathways and workflows related to this compound.

NU6140_Signaling_Pathway cluster_G1_S G1-S Transition cluster_S_G2 S-G2 Transition cluster_inhibitor cluster_off_target Off-Target Effects CDK2 CDK2 pRb pRb CDK2->pRb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates CDK2_A CDK2 S_Phase_Progression S-Phase Progression CDK2_A->S_Phase_Progression Promotes CyclinA Cyclin A CyclinA->CDK2_A This compound This compound This compound->CDK2_A Primary Target AuroraA Aurora A This compound->AuroraA Potent Off-Target AuroraB Aurora B This compound->AuroraB Potent Off-Target Mitosis Mitosis AuroraA->Mitosis AuroraB->Mitosis

Caption: Signaling pathway of this compound, showing its primary target (CDK2) and key off-targets (Aurora A/B).

Troubleshooting_Workflow start Start: Unexpected Experimental Result check_solubility Did you observe precipitation in media? start->check_solubility check_potency Is the observed effect weaker than expected? check_off_target Is the observed effect not explained by CDK2 inhibition? check_potency->check_off_target No potency_issue Potential Pitfall: Compound Degradation or Assay Variability check_potency->potency_issue Yes off_target_issue Potential Pitfall: Aurora Kinase Off-Target Effect check_off_target->off_target_issue Yes check_solubility->check_potency No sol_issue Potential Pitfall: Solubility Issue check_solubility->sol_issue Yes sol_action Action: Review dilution protocol. Keep final DMSO <0.5%. sol_issue->sol_action potency_action Action: Use fresh aliquots. Standardize assay conditions. potency_issue->potency_action off_target_action Action: Use controls (e.g., Aurora inhibitor, siRNA). off_target_issue->off_target_action

Caption: A logical workflow for troubleshooting common issues when working with this compound.

References

Technical Support Center: Validating NU6140 On-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the on-target effects of NU6140, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in a new cell line. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. It also exhibits potent inhibitory activity against Aurora Kinase A and Aurora Kinase B.

Q2: Why is it important to validate the on-target effects of this compound in a new cell line?

A2: The cellular context, including the expression levels of target proteins and the status of downstream signaling pathways, can significantly influence a drug's activity. Validating on-target effects in your specific cell line of interest is crucial to confirm that the observed phenotype is a direct result of this compound's interaction with its intended target, CDK2.

Q3: What are the expected on-target effects of this compound?

A3: As a CDK2 inhibitor, this compound is expected to induce cell cycle arrest, typically at the G1/S or G2/M transition, and promote apoptosis.[1] These effects are mediated by the inhibition of CDK2's kinase activity, which prevents the phosphorylation of key substrates required for cell cycle progression.

Q4: How do I distinguish between on-target and off-target effects of this compound?

A4: Distinguishing between on- and off-target effects is a critical aspect of drug validation.[2][3] Strategies include:

  • Using multiple, structurally distinct CDK2 inhibitors: If different inhibitors produce the same phenotype, it is more likely an on-target effect.

  • Rescue experiments: Introducing a drug-resistant mutant of CDK2 should reverse the on-target effects of this compound.

  • Kinome profiling: Screening this compound against a broad panel of kinases can identify other potential targets.[2]

  • Dose-response analysis: On-target effects should correlate with the IC50 of this compound for CDK2.

Q5: What concentration of this compound should I use in my experiments?

A5: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the IC50 value for your cell line. As a starting point, concentrations ranging from 0.1 to 10 µM are often used in initial experiments.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary target and other kinases.

Kinase TargetIC50 (µM)
CDK2/Cyclin A 0.41
Aurora Kinase A0.067
Aurora Kinase B0.035
CDK1/Cyclin B6.6
CDK4/Cyclin D15.5
CDK5/p2515

Data compiled from multiple sources.

Experimental Protocols

Western Blot Analysis of CDK2 Downstream Targets

This protocol details the detection of changes in the phosphorylation status of key CDK2 substrates to confirm this compound's on-target activity.

Diagram of the Western Blot Workflow

G Western Blot Workflow for this compound Target Validation cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_culture 1. Cell Culture & Treatment (New cell line treated with this compound) lysis 2. Cell Lysis (with phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (e.g., BCA assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-phospho-Rb, anti-p27) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection G Cell Cycle Analysis Workflow cell_treatment 1. Cell Treatment with this compound harvesting 2. Cell Harvesting & Washing cell_treatment->harvesting fixation 3. Cell Fixation (e.g., 70% ethanol) harvesting->fixation staining 4. Propidium Iodide (PI) Staining (with RNase A) fixation->staining flow_cytometry 5. Flow Cytometry Analysis staining->flow_cytometry data_analysis 6. Data Analysis (Quantification of G1, S, G2/M phases) flow_cytometry->data_analysis G In Vitro Kinase Assay Workflow reagent_prep 1. Reagent Preparation (Kinase, Substrate, ATP, this compound) reaction_setup 2. Reaction Setup in Plate reagent_prep->reaction_setup incubation 3. Incubation at 30°C reaction_setup->incubation detection 4. Signal Detection (e.g., Luminescence) incubation->detection data_analysis 5. Data Analysis (IC50 determination) detection->data_analysis

References

Validation & Comparative

A Comparative Guide to CDK2 Inhibitors: NU6140 vs. Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent cyclin-dependent kinase 2 (CDK2) inhibitors: NU6140 and roscovitine (B1683857) (also known as seliciclib). The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, plays a crucial role in the transition from the G1 to the S phase. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Both this compound and roscovitine are purine-based, ATP-competitive inhibitors of CDK2, but they exhibit distinct profiles in terms of potency, selectivity, and cellular effects.

Mechanism of Action

Both this compound and roscovitine exert their inhibitory effects by competing with ATP for binding to the catalytic subunit of the CDK2/cyclin E and CDK2/cyclin A complexes. This binding prevents the phosphorylation of downstream substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and, in many cases, apoptosis.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and roscovitine based on available experimental evidence.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Kinase TargetThis compound (µM)Roscovitine (µM)
CDK2/cyclin A 0.41 [1][2]0.7
CDK2/cyclin E Not explicitly stated0.7
CDK1/cyclin B6.6[1]0.65
CDK4/cyclin D5.5[1]>100
CDK5/p2515[1]0.16[3]
CDK7/cyclin H3.9[1]Not explicitly stated
CDK9Not explicitly statedInhibits
Aurora A0.067[1][2]Not explicitly stated
Aurora B0.035[1][2]Not explicitly stated

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Cellular Effects

ParameterThis compoundRoscovitine
Cell Cycle Arrest G2/M phase[2][4]G1, G2/M phases
Induction of Apoptosis Yes, potentiates paclitaxel-induced apoptosis[2]Yes
Reported Effects on Cancer Cell Lines Effective in HeLa (cervical cancer), hES, and hEC cells[2][4]Broad activity against various cancer cell lines, including breast, lung, and leukemia

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Inhibitors Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F CDK4/6->E2F Releases Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates DNA_Replication DNA_Replication CDK2->DNA_Replication Initiates This compound This compound This compound->CDK2 Inhibit Roscovitine Roscovitine Roscovitine->CDK2 Inhibit

Caption: CDK2 signaling pathway and points of inhibition by this compound and roscovitine.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (Determine IC50) Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture Cancer Cell Lines Treatment Treat with this compound or Roscovitine Cell_Culture->Treatment Treatment->Viability_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay

Caption: General experimental workflow for comparing CDK2 inhibitors.

Detailed Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for determining the in vitro potency of CDK2 inhibitors.

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin A or CDK2/cyclin E

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP (at or near the Km for CDK2)

    • Substrate (e.g., Histone H1 or a specific peptide)

    • Test compounds (this compound, roscovitine) serially diluted in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well plates

  • Procedure:

    • Prepare a reaction mixture containing the kinase and substrate in the kinase buffer.

    • Add serially diluted test compounds to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP to the wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (this compound, roscovitine)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of the inhibitors on cell cycle distribution.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Test compounds (this compound, roscovitine)

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds for a specified period (e.g., 24 hours).

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend them in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][8][9][10]

Conclusion

Both this compound and roscovitine are potent inhibitors of CDK2 with demonstrated anti-proliferative and pro-apoptotic effects in cancer cells. This compound appears to be more selective for CDK2 over other CDKs compared to roscovitine, which also potently inhibits CDK5. Notably, this compound also shows significant activity against Aurora kinases A and B. The choice between these two inhibitors will depend on the specific research question, the cancer type being investigated, and the desired selectivity profile. The experimental protocols provided in this guide offer a starting point for the direct comparison of these and other CDK2 inhibitors in a laboratory setting.

References

A Comparative Guide to CDK2 Inhibition in Leukemia Cells: NU6140 vs. SNS-032

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cyclin-dependent kinase (CDK) inhibitors, NU6140 and SNS-032, with a focus on their potential for inhibiting CDK2 in leukemia cells. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in research and development decisions.

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression and a promising target in oncology, particularly in hematological malignancies where cell cycle dysregulation is a common hallmark. This guide evaluates two prominent CDK inhibitors: this compound, a highly selective CDK2 inhibitor, and SNS-032, a potent inhibitor of CDK2, CDK7, and CDK9. While both compounds show promise in cancer therapy, their efficacy and mechanisms of action, particularly in leukemia, exhibit notable differences.

SNS-032 has been more extensively studied in various leukemia subtypes, including Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and B-cell Acute Lymphocytic Leukemia (B-ALL).[1][2][3] It demonstrates potent cytotoxicity by not only inhibiting CDK2 to arrest the cell cycle but also by inhibiting CDK7 and CDK9, which are crucial for transcription. This dual mechanism leads to the downregulation of key anti-apoptotic proteins and potent induction of apoptosis in leukemia cells.[4]

This compound , in contrast, is characterized by its high selectivity for CDK2.[5][6] While this specificity could offer a more targeted therapeutic approach with potentially fewer off-target effects, there is a significant lack of published data on its efficacy specifically within leukemia cell lines. Its effects on apoptosis and cell cycle arrest have been primarily documented in other cancer types, such as cervical and ovarian cancer, as well as in embryonic stem cells.[6][7]

This guide presents a side-by-side comparison based on the currently available data. It is important to note that a direct head-to-head study of this compound and SNS-032 in the same leukemia cell lines has not been identified in the public domain. The following sections provide a detailed breakdown of their known characteristics and the experimental protocols to evaluate them.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and SNS-032 based on available literature.

Table 1: Inhibitory Concentration (IC50) Values

InhibitorTargetIC50 (nM)Cell Line/Assay Condition
This compound CDK2/cyclin A410Cell-free assay
Aurora A67Cell-free assay
Aurora B35Cell-free assay
CDK1/cyclin B6,600Cell-free assay
CDK4/cyclin D15,500Cell-free assay
CDK7/cyclin H3,900Cell-free assay
SNS-032 CDK2/cyclin A38Cell-free assay
CDK2/cyclin E48Cell-free assay
CDK7/cyclin H62Cell-free assay
CDK9/cyclin T14Cell-free assay
CDK1/cyclin B480Cell-free assay
CDK4/cyclin D1925Cell-free assay
In Leukemia Cell Lines
AML Cell Lines (various)71.7 - 40224-hour MTT assay
Primary AML Blasts136.2 - 186.7MTT assay
B-ALL (NALM6, REH)20072-hour viability assay
B-ALL (SEM)35072-hour viability assay
B-ALL (RS4;11)25072-hour viability assay
DLBCL (SU-DHL-4)16048-hour MTS assay

Table 2: Cellular Effects in Leukemia Cells

InhibitorEffectLeukemia SubtypeObservations
SNS-032 Apoptosis InductionCLL, AML, B-ALL, DLBCLDose-dependent increase in Annexin V positive cells and caspase-3 activation.[1][3][8]
Cell Cycle ArrestDLBCLG1 phase arrest.[3]
Inhibition of TranscriptionCLLInhibition of RNA Polymerase II phosphorylation, leading to downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.[4]
This compound Apoptosis InductionNot reported in leukemiaInduces apoptosis in HeLa and embryonic stem cells.[6][7]
Cell Cycle ArrestNot reported in leukemiaInduces G2/M arrest in HeLa and embryonic stem cells.[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Signaling Pathways

CDK2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle Cell Cycle Progression cluster_proteins Key Proteins cluster_inhibitors CDK2 Inhibitors Growth Factors Growth Factors G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) E2F->S Promotes Transcription This compound This compound This compound->CDK2 SNS032 SNS-032 SNS032->CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

SNS032_Mechanism_of_Action SNS032 SNS-032 CDK2 CDK2 SNS032->CDK2 CDK7 CDK7 SNS032->CDK7 CDK9 CDK9 SNS032->CDK9 CellCycle Cell Cycle Arrest CDK2->CellCycle RNAPII RNA Polymerase II CDK7->RNAPII Transcription Inhibition of Transcription CDK7->Transcription CDK9->RNAPII CDK9->Transcription Apoptosis Apoptosis CellCycle->Apoptosis AntiApoptotic Reduced Synthesis of Anti-Apoptotic Proteins (e.g., Mcl-1, XIAP) Transcription->AntiApoptotic AntiApoptotic->Apoptosis

Caption: Dual mechanism of action of SNS-032 in leukemia cells.

Experimental Workflows

Cell_Viability_Workflow start Start seed Seed Leukemia Cells in 96-well plate start->seed treat Treat with varying concentrations of This compound or SNS-032 seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate->add_reagent incubate2 Incubate add_reagent->incubate2 measure Measure Absorbance/ Fluorescence incubate2->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for a cell viability assay.

Apoptosis_Assay_Workflow start Start treat Treat Leukemia Cells with Inhibitor start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V and Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Apoptotic (Annexin V+) and Necrotic (PI+) Cells analyze->quantify end End quantify->end

Caption: Workflow for apoptosis detection by flow cytometry.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific leukemia cell lines and experimental conditions.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound or SNS-032 on the proliferation of leukemia cells.

Materials:

  • Leukemia cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and SNS-032 stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound or SNS-032 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dilution.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or SNS-032.

Materials:

  • Leukemia cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound and SNS-032

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed leukemia cells in 6-well plates and treat with the desired concentrations of this compound or SNS-032 for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Differentiate between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound or SNS-032 on the cell cycle distribution of leukemia cells.

Materials:

  • Leukemia cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound and SNS-032

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed leukemia cells and treat with this compound or SNS-032 as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

NU6140: A Comparative Guide to its Efficacy Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of NU6140, a selective cyclin-dependent kinase 2 (CDK2) inhibitor, against various cancer cell lines. Through a detailed comparison with other CDK inhibitors, supported by experimental data, this document aims to be a valuable resource for researchers in oncology and drug development.

Abstract

This compound is a potent and selective inhibitor of CDK2, a key regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention. This guide summarizes the available data on the anti-proliferative and pro-apoptotic effects of this compound in cancer cells, presents detailed experimental protocols for assessing its efficacy, and provides a comparative analysis with other CDK inhibitors.

Data Presentation: Comparative Efficacy of CDK Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of this compound and other selected CDK inhibitors against various cancer cell lines and kinase enzymes. This data provides a quantitative comparison of their potency.

Table 1: IC50 Values of this compound Against Kinase Enzymes

Target EnzymeIC50 (µM)
CDK2-cyclin A0.41[2]
Aurora A0.067[2]
Aurora B0.035[2]
CDK1-cyclin B6.6[2]
CDK4-cyclin D5.5[2]
CDK7-cyclin H3.9[2]

Table 2: Comparative IC50 Values of this compound and Alternative CDK Inhibitors Against Cancer Cell Lines

Cancer Cell LineCompoundIC50 (µM)
Human Lung Carcinoma (A549) This compound 1.2
Roscovitine~13.3

Note: Direct comparative data for this compound against a broad panel of cancer cell lines alongside other CDK inhibitors is limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with caution. The comparison in A549 cells provides a direct point of reference.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of CDK inhibitors.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and other test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with a CDK inhibitor.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the CDK inhibitor for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence).

Apoptosis Detection by Western Blot

This method is used to detect changes in the expression of key apoptosis-related proteins.

  • Cell Treatment and Lysis:

    • Treat cells with the CDK inhibitor for the desired time.

    • Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->pRb further phosphorylates S_Phase_Genes S-Phase Genes CyclinE_CDK2->S_Phase_Genes promotes transcription This compound This compound This compound->CyclinE_CDK2 inhibits

Caption: The CDK2 signaling pathway in G1/S phase transition and its inhibition by this compound.

Experimental_Workflow cluster_assays 3. Efficacy Assessment start Start cell_culture 1. Cancer Cell Line Culture start->cell_culture treatment 2. Treatment with this compound & Other CDK Inhibitors cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Western Blot) treatment->apoptosis data_analysis 4. Data Analysis (IC50 Calculation, etc.) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis comparison 5. Comparative Analysis data_analysis->comparison end End comparison->end

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

References

A Comparative Analysis of NU6140 and Purvalanol A in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the induction of apoptosis in malignant cells remains a cornerstone of effective treatment. Cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs, and among them, NU6140 and purvalanol A have garnered significant attention for their pro-apoptotic capabilities. This guide provides a comparative study of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Quantitative Analysis of Apoptotic Efficacy

A study by Pennati et al. (2005) provides a direct comparison of the cytotoxic and apoptotic effects of this compound and purvalanol A on HeLa cervical carcinoma cells. The data clearly indicates that this compound is a more potent inducer of cell death than purvalanol A.[1]

CompoundIC50 (µmol/L)Apoptosis with Paclitaxel (B517696) (%)Caspase-9 & -3 Activation (fold increase with Paclitaxel)
This compound 2.3 ± 0.286 ± 11~4
Purvalanol A 8.7 ± 0.437 ± 81

Table 1: Comparative efficacy of this compound and purvalanol A in HeLa cells. Data extracted from Pennati et al., 2005.[1][2][3]

As shown in Table 1, the concentration of this compound required to kill 50% of cells (IC50) is approximately 3-fold lower than that of purvalanol A.[1] When combined with the chemotherapeutic agent paclitaxel, this compound demonstrated a markedly superior ability to induce apoptosis, reaching 86% compared to 37% with the paclitaxel-purvalanol A combination.[1][2][3] This synergistic effect was further underscored by a roughly 4-fold greater activation of caspase-9 and caspase-3 in cells treated with the paclitaxel-NU6140 combination.[1][2][3]

Signaling Pathways and Mechanisms of Action

Both this compound and purvalanol A exert their pro-apoptotic effects by inhibiting CDKs, which are crucial regulators of the cell cycle.[1][2][3] Their interference with the cell cycle machinery leads to cell cycle arrest, primarily at the G2-M phase, and subsequently triggers apoptosis.[1][2]

A key mechanism shared by both compounds is the downregulation of the anti-apoptotic protein survivin.[1][2] However, the study by Pennati et al. highlights that the combination of this compound with paclitaxel leads to an almost complete abrogation of the active, phosphorylated form of survivin, a more pronounced effect than that observed with purvalanol A.[1][2][3] This potentiation of paclitaxel's apoptotic effect by this compound is directly linked to the inhibition of survivin expression and phosphorylation.[1][2][3]

Purvalanol A has been shown to induce apoptosis through multiple pathways. It can trigger a rapid decrease in the anti-apoptotic protein Mcl-1, an effect mediated by the activation of p38-MAPK.[4] Furthermore, purvalanol A can inhibit the phosphorylation of JAK2/STAT3 and RNA polymerase II, leading to the downregulation of anti-apoptotic proteins like survivin, Bcl-XL, and Bcl-2.[5][6]

The following diagram illustrates the proposed signaling pathways for apoptosis induction by this compound and purvalanol A.

G Comparative Signaling Pathways of this compound and Purvalanol A in Apoptosis Induction cluster_this compound This compound cluster_PurvalanolA Purvalanol A This compound This compound CDK2_N CDK2 This compound->CDK2_N inhibits Survivin_N Survivin (Phosphorylation) CDK2_N->Survivin_N regulates Caspase9_N Caspase-9 Survivin_N->Caspase9_N inhibits Caspase3_N Caspase-3 Caspase9_N->Caspase3_N activates Apoptosis_N Apoptosis Caspase3_N->Apoptosis_N induces PurvalanolA PurvalanolA CDK1_P CDK1 PurvalanolA->CDK1_P inhibits CDK2_P CDK2 PurvalanolA->CDK2_P inhibits p38MAPK_P p38-MAPK PurvalanolA->p38MAPK_P activates JAK2_STAT3_P JAK2/STAT3 PurvalanolA->JAK2_STAT3_P inhibits phosphorylation RNAPolII_P RNA Polymerase II PurvalanolA->RNAPolII_P inhibits phosphorylation Mcl1_P Mcl-1 p38MAPK_P->Mcl1_P downregulates Apoptosis_P Apoptosis Mcl1_P->Apoptosis_P promotes survival Bcl2_BclXL_P Bcl-2, Bcl-XL JAK2_STAT3_P->Bcl2_BclXL_P regulates transcription RNAPolII_P->Bcl2_BclXL_P regulates transcription Bcl2_BclXL_P->Apoptosis_P promotes survival

Caption: Signaling pathways for this compound and Purvalanol A in apoptosis.

Experimental Protocols

To facilitate the replication and further investigation of the apoptotic effects of this compound and purvalanol A, detailed experimental protocols are provided below.

Cell Culture and Treatment

HeLa cervical carcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded at a specified density and allowed to adhere overnight. This compound and purvalanol A are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions, which are then diluted in culture medium to the desired final concentrations for treating the cells.

Apoptosis Assessment by Flow Cytometry

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

The following diagram outlines the general workflow for assessing apoptosis.

G Experimental Workflow for Apoptosis Assessment start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with This compound or Purvalanol A cell_culture->treatment harvesting Cell Harvesting treatment->harvesting staining Annexin V/PI Staining harvesting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis (% Apoptotic Cells) flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for apoptosis assessment.

Caspase Activity Assay

Caspase-3 and -9 activity can be measured using colorimetric or fluorometric assay kits.

Procedure:

  • Lyse the treated cells to release cellular proteins.

  • Add the cell lysate to a microplate well containing a caspase-specific substrate conjugated to a reporter molecule.

  • Incubate to allow the caspase to cleave the substrate.

  • Measure the signal (color or fluorescence) using a microplate reader. The signal intensity is proportional to the caspase activity.

Western Blot Analysis

Western blotting can be used to determine the expression levels of key apoptosis-related proteins.

Procedure:

  • Extract total protein from treated cells and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane and then incubate with primary antibodies against target proteins (e.g., survivin, Mcl-1, Bcl-2).

  • Incubate with a secondary antibody conjugated to an enzyme.

  • Add a substrate that reacts with the enzyme to produce a detectable signal.

  • Visualize and quantify the protein bands.

Conclusion

Both this compound and purvalanol A are effective inducers of apoptosis in cancer cells. However, comparative data suggests that this compound is a more potent agent, particularly when used in combination with other chemotherapeutics like paclitaxel.[1] The enhanced efficacy of this compound appears to be linked to a more profound inhibition of the anti-apoptotic protein survivin.[1] Purvalanol A, while less potent in the direct comparison provided, demonstrates a broader mechanism of action, impacting multiple anti-apoptotic pathways.[4][5][6] This guide provides a foundation for researchers to understand the relative strengths and mechanisms of these two CDK inhibitors, aiding in the design of future studies and the development of more effective cancer therapies.

References

A Head-to-Head Comparison of NU6140 and Other Purine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purine-based Cyclin-Dependent Kinase (CDK) inhibitor, NU6140, with other notable purine-analogs such as Roscovitine (Seliciclib), NU6102, and Dinaciclib. The comparative analysis is supported by experimental data on their inhibitory activities against various CDKs and their effects on cancer cell lines. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected purine-based CDK inhibitors against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.

InhibitorCDK1/cyclin B (IC50)CDK2/cyclin A (IC50)CDK2/cyclin E (IC50)CDK4/cyclin D1 (IC50)CDK5/p25 (IC50)CDK7/cyclin H (IC50)CDK9/cyclin T1 (IC50)Aurora A (IC50)Aurora B (IC50)
This compound 6.6 µM0.41 µM-5.5 µM15 µM3.9 µM-67 nM35 nM
Roscovitine (Seliciclib) 0.65 µM0.7 µM0.1 µM>100 µM0.2 µM0.5 µM0.8 µM--
NU6102 9.5 nM5.4 nM-1.6 µM-----
Dinaciclib 3 nM1 nM--1 nM-4 nM--

Cellular Effects of Purine-Based CDK Inhibitors

Beyond enzymatic inhibition, the cellular consequences of these inhibitors are critical for their therapeutic potential.

  • This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines, including HeLa cervical carcinoma cells.[1]

  • Roscovitine is known to induce apoptosis and can arrest cells in both G1 and G2/M phases of the cell cycle, depending on the cell type and concentration.

  • NU6102 demonstrates potent anti-proliferative activity and induces a significant G2/M arrest.[2]

  • Dinaciclib is a potent inducer of apoptosis and can cause cell cycle arrest, primarily by inhibiting CDK1 and CDK2.

Visualizing the Mechanisms and Methods

To better understand the context of this comparison, the following diagrams illustrate the relevant biological pathway and experimental workflows.

Kinase_Assay_Workflow In Vitro CDK Inhibition Assay Workflow start Start reagents Prepare Reaction Mix: - Recombinant CDK/Cyclin - Substrate (e.g., Histone H1) - Kinase Buffer start->reagents add_inhibitor Add Purine-Based Inhibitor (e.g., this compound) reagents->add_inhibitor start_reaction Initiate Reaction with ATP (e.g., [γ-32P]ATP) add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Substrate Phosphorylation (e.g., Autoradiography, Luminescence) stop_reaction->detection analysis Calculate IC50 Values detection->analysis end End analysis->end Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with CDK Inhibitor cell_culture->treatment harvest Harvest and Fix Cells (e.g., 70% Ethanol) treatment->harvest staining Stain with Propidium Iodide and RNase A harvest->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry data_analysis Analyze DNA Content Histograms (G1, S, G2/M phases) flow_cytometry->data_analysis end End data_analysis->end Apoptosis_Assay_Workflow Apoptosis Detection Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with CDK Inhibitor cell_culture->treatment harvest Harvest Cells treatment->harvest staining Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry data_analysis Analyze Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) flow_cytometry->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of NU6140: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling NU6140 are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this guide provides a comprehensive framework based on general best practices for hazardous chemical waste management, in accordance with regulatory standards set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).

Core Principles of this compound Disposal

The proper disposal of this compound, a potent cyclin-dependent kinase inhibitor, must be approached with the understanding that it is a potentially hazardous chemical waste. All laboratory personnel must be trained on hazardous waste management procedures.[1]

Key steps for disposal include:

  • Waste Identification and Collection: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), should be collected as hazardous waste.

  • Container Management: Use only appropriate, chemically compatible containers for waste storage.[2] Containers must be in good condition, with secure, leak-proof closures.[1] Plastic is often the preferred material.[3]

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[2][4] The date when waste is first added to the container should also be recorded.[3]

  • Segregation: Store this compound waste separately from incompatible materials. A general best practice is to segregate acids from bases, and oxidizing agents from reducing agents and organic compounds.[2]

  • Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[2][3][4] The SAA should be a well-ventilated area.[1]

  • Disposal Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[1]

Quantitative Data and Chemical Properties

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValueSource
Molecular Weight 422.52 g/mol [5]
Formula C23H30N6O2[5]
Appearance White Solid[6]
Solubility Soluble in DMSO (up to 30 mg/ml) and Ethanol (up to 30 mg/ml).[7]
Storage Desiccate at +4°C.[5]
CAS Number 444723-13-1[5]

Experimental Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

NU6140_Disposal_Workflow cluster_generation Waste Generation cluster_labeling Labeling and Documentation cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated (solid or liquid) collect Collect in a designated, compatible waste container start->collect label_container Label Container: 'Hazardous Waste' 'this compound' Hazard Information collect->label_container record_date Record Accumulation Start Date label_container->record_date store_saa Store in designated Satellite Accumulation Area (SAA) record_date->store_saa check_limits Monitor Accumulation Volume and Time Limits store_saa->check_limits contact_ehs Contact Environmental Health & Safety (EH&S) for pickup check_limits->contact_ehs Limits Approaching end Professional Disposal contact_ehs->end

Figure 1. Procedural workflow for the safe disposal of this compound waste.

Spill Management

In the event of a spill, immediately alert personnel in the area. Wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, is crucial. For a solid spill, carefully sweep the material to avoid dust generation and place it in a sealed container for disposal as hazardous waste. For a liquid spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. The spill area should then be decontaminated.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NU6140
Reactant of Route 2
Reactant of Route 2
NU6140

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.